Product packaging for 6,7-Diethoxy-4-methylcoumarin(Cat. No.:CAS No. 314744-06-4)

6,7-Diethoxy-4-methylcoumarin

Cat. No.: B2988466
CAS No.: 314744-06-4
M. Wt: 248.278
InChI Key: BVALWPRSDDHKIU-UHFFFAOYSA-N
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Description

6,7-Diethoxy-4-methylcoumarin is a useful research compound. Its molecular formula is C14H16O4 and its molecular weight is 248.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O4 B2988466 6,7-Diethoxy-4-methylcoumarin CAS No. 314744-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-diethoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-4-16-12-7-10-9(3)6-14(15)18-11(10)8-13(12)17-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVALWPRSDDHKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 6,7-Diethoxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,7-Diethoxy-4-methylcoumarin is a heterocyclic organic compound belonging to the coumarin (B35378) family. These structures are of significant interest to researchers in medicinal chemistry and materials science due to their wide range of biological activities and fluorescent properties. This document provides a comprehensive overview of the known chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various scientific data sources, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₄H₁₆O₄[1][2]
Molecular Weight 248.27 g/mol [1]
CAS Number 314744-06-4[1]
Appearance Solid, Light brown to brown
Purity ≥95.0%[1]
LogP (octanol-water) 2.89880[1]
Polar Surface Area (PSA) 48.67 Ų[1]
Exact Mass 248.10500 u[1]
HS Code 2932209090[1]

Spectroscopic and Fluorescent Properties

This compound is recognized as a fluorogenic substrate, indicating it exhibits fluorescence, a property that is highly valuable in various biochemical assays.[1][2][3] The key fluorescent properties are detailed below.

PropertyValueReference
Excitation Wavelength (Ex) 344 nm[2]
Emission Wavelength (Em) 445 nm[2]

Solubility

The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. The known solubility data for this compound is presented here.

SolventConcentrationConditionsReference
DMSO33.33 mg/mL (134.25 mM)Ultrasonic and warming and heat to 60°C[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, the following sections provide representative methodologies for the synthesis of similar coumarin derivatives and for the determination of key chemical properties.

Synthesis of 4-Methylcoumarin (B1582148) Derivatives via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol (B47542) and a β-keto ester under acidic conditions.

Materials:

  • Resorcinol (or a substituted phenol)

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (or another acidic catalyst)

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask, combine one molar equivalent of the chosen phenol (e.g., 3,4-diethoxyphenol) and one molar equivalent of ethyl acetoacetate.

  • Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the mixture with constant stirring in an ice bath to manage the initial exothermic reaction.

  • After the initial reaction subsides, heat the mixture in an oil bath at a specified temperature (e.g., 110°C) for a designated period.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration and wash it thoroughly with cold water to remove any remaining acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified coumarin derivative.

Determination of Aqueous Solubility (Shake-Flask Method)

Procedure:

  • Add an excess amount of this compound to a known volume of distilled water in a sealed container.

  • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge or filter the suspension to separate the undissolved solid.

  • Carefully extract a known volume of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing the analytical response to a standard curve of known concentrations.

Fluorescence Spectroscopy

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Use a spectrofluorometer to measure the fluorescence spectra.

  • To determine the excitation maximum, set the emission wavelength to an estimated value and scan through a range of excitation wavelengths. The wavelength that gives the highest fluorescence intensity is the excitation maximum.

  • To determine the emission maximum, set the excitation wavelength to the determined maximum and scan through a range of emission wavelengths. The wavelength at which the highest fluorescence intensity is observed is the emission maximum.

Biological Activity and Applications

This compound is identified as a metabolite of the fungus Cordyceps militaris.[1][2] Its primary application in research is as a fluorogenic substrate.[1][2][3] In this context, the non-fluorescent coumarin derivative is cleaved by a specific enzyme, releasing the highly fluorescent 4-methylcoumarin product. This enzymatic activity can be quantified by measuring the increase in fluorescence over time, making it a valuable tool in enzyme kinetics and high-throughput screening of enzyme inhibitors.

Visualizations

The following diagrams illustrate the general synthesis of 4-methylcoumarins and a typical workflow for the use of this compound as a fluorogenic substrate.

G General Pechmann Condensation for 4-Methylcoumarin Synthesis phenol Phenol Derivative (e.g., 3,4-Diethoxyphenol) reaction Reaction Mixture phenol->reaction eaa Ethyl Acetoacetate eaa->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction heating Heating reaction->heating workup Aqueous Workup (Precipitation) heating->workup product This compound (Crude Product) workup->product purification Recrystallization product->purification final_product Purified Product purification->final_product

Caption: General workflow for the synthesis of 4-methylcoumarins via Pechmann condensation.

G Workflow for a Fluorogenic Enzyme Assay substrate This compound (Non-fluorescent) incubation Incubation substrate->incubation enzyme Enzyme (e.g., Dealkylase) enzyme->incubation assay_buffer Assay Buffer assay_buffer->incubation cleavage Enzymatic Cleavage incubation->cleavage product Fluorescent Product (e.g., 7-Ethoxy-6-hydroxy-4-methylcoumarin) cleavage->product detection Fluorescence Detection (Ex: 344 nm, Em: 445 nm) product->detection data_analysis Data Analysis (Enzyme Activity) detection->data_analysis

Caption: Conceptual workflow of a fluorogenic assay using a coumarin substrate.

References

An In-Depth Technical Guide to the Synthesis of 6,7-Diethoxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 6,7-diethoxy-4-methylcoumarin, a valuable fluorogenic substrate and a metabolite of Cordyceps militaris. The synthesis is achieved through a robust two-step process involving an initial Pechmann condensation to form the core coumarin (B35378) structure, followed by a Williamson ether synthesis to introduce the diethoxy functional groups. This document details the experimental protocols, presents quantitative data in a clear, tabular format, and includes diagrammatic representations of the synthesis pathway and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound proceeds via two key chemical transformations:

  • Pechmann Condensation: The initial step involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester to form the coumarin ring system. In this synthesis, 1,2,4-trihydroxybenzene (hydroxyquinol) is condensed with ethyl acetoacetate (B1235776) to yield the intermediate compound, 6,7-dihydroxy-4-methylcoumarin.

  • Williamson Ether Synthesis: The subsequent step is the etherification of the two hydroxyl groups on the coumarin intermediate. This is achieved by reacting 6,7-dihydroxy-4-methylcoumarin with an ethyl halide, such as ethyl iodide, in the presence of a suitable base. This reaction proceeds via an SN2 mechanism to yield the final product, this compound.

Synthesis Pathway of this compound

Synthesis_Pathway cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Williamson Ether Synthesis A 1,2,4-Trihydroxybenzene (Hydroxyquinol) C 6,7-Dihydroxy-4-methylcoumarin A->C H₂SO₄ (catalyst) B Ethyl Acetoacetate B->C E This compound C->E K₂CO₃, Acetone (B3395972) D Ethyl Iodide (2 eq.) D->E

Caption: Overall synthesis pathway for this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
1,2,4-TrihydroxybenzeneC₆H₆O₃126.11140-141White to light tan crystalline powder
Ethyl AcetoacetateC₆H₁₀O₃130.14-43Colorless liquid
6,7-Dihydroxy-4-methylcoumarinC₁₀H₈O₄192.17272-275Pale yellow to brown powder
Ethyl IodideC₂H₅I155.97-111Colorless to reddish liquid
This compoundC₁₄H₁₆O₄248.27Not availableNot available
6,7-Dimethoxy-4-methylcoumarin (B14643)C₁₂H₁₂O₄220.22136-139[1]White solid[1][2][3]

Note: Data for 6,7-dimethoxy-4-methylcoumarin is provided as a reference for the analogous final product.

Table 2: Reaction Conditions and Yields

Reaction StepKey ReagentsCatalyst/BaseSolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Pechmann Condensation1,2,4-Trihydroxybenzene, Ethyl AcetoacetateConc. H₂SO₄NoneRoom Temperature12-24~60-70 (estimated)
Williamson Ether Synthesis6,7-Dihydroxy-4-methylcoumarin, Ethyl IodideK₂CO₃AcetoneReflux (approx. 56)8-1255-95[4]

Experimental Protocols

Step 1: Synthesis of 6,7-Dihydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol is adapted from the general procedure for the Pechmann condensation of polyhydroxybenzenes.

Materials:

  • 1,2,4-Trihydroxybenzene (hydroxyquinol)

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 1,2,4-trihydroxybenzene (1.0 eq).

  • To this, add ethyl acetoacetate (1.1 eq).

  • Cool the flask in an ice bath.

  • Slowly and with constant stirring, add concentrated sulfuric acid (2.5-3.0 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

  • A solid precipitate of 6,7-dihydroxy-4-methylcoumarin will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified 6,7-dihydroxy-4-methylcoumarin.

  • Dry the purified product in a vacuum oven.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol is based on the established Williamson ether synthesis for the alkylation of hydroxycoumarins.[4]

Materials:

  • 6,7-Dihydroxy-4-methylcoumarin

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,7-dihydroxy-4-methylcoumarin (1.0 eq).

  • Add anhydrous acetone to dissolve the coumarin.

  • To this solution, add anhydrous potassium carbonate (2.5-3.0 eq).

  • Add ethyl iodide (2.2-2.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and any other inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to obtain the pure final product.

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

G Experimental Workflow cluster_pechmann Pechmann Condensation cluster_williamson Williamson Ether Synthesis start_pechmann Mix 1,2,4-Trihydroxybenzene and Ethyl Acetoacetate add_acid Add conc. H₂SO₄ at < 10 °C start_pechmann->add_acid react_pechmann Stir at Room Temp for 12-24h add_acid->react_pechmann quench Pour into Ice Water react_pechmann->quench filter_pechmann Filter and Wash with Water quench->filter_pechmann recrystallize_pechmann Recrystallize from Aqueous Ethanol filter_pechmann->recrystallize_pechmann dry_pechmann Dry Intermediate recrystallize_pechmann->dry_pechmann start_williamson Dissolve Intermediate in Acetone dry_pechmann->start_williamson Intermediate: 6,7-Dihydroxy-4-methylcoumarin add_reagents Add K₂CO₃ and Ethyl Iodide start_williamson->add_reagents reflux Reflux for 8-12h add_reagents->reflux filter_williamson Filter Reaction Mixture reflux->filter_williamson evaporate Evaporate Acetone filter_williamson->evaporate workup Aqueous Workup evaporate->workup purify Purify by Chromatography or Recrystallization workup->purify final_product final_product purify->final_product Final Product: This compound

Caption: A step-by-step workflow for the synthesis of this compound.

References

Photophysical Characteristics of 6,7-Diethoxy-4-methylcoumarin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Diethoxy-4-methylcoumarin is a fluorescent molecule belonging to the coumarin (B35378) family, a class of compounds widely utilized as fluorescent probes and labels in biological and pharmaceutical research. The photophysical properties of these molecules, such as their absorption and emission characteristics, fluorescence quantum yield, and lifetime, are critical for their application in various assays and imaging techniques. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for their determination, and visual workflows to aid in experimental design. While specific quantitative data for this compound is limited in the available literature, this guide leverages data from the closely related and structurally similar compound, 6,7-dimethoxy-4-methylcoumarin (B14643), to provide reasonable estimations.

Core Photophysical Properties

The utility of a fluorophore is defined by several key parameters that dictate its performance in fluorescence-based applications. These include the wavelengths of maximum absorption and emission, the Stokes shift, the fluorescence quantum yield, and the fluorescence lifetime.

Absorption and Emission Spectra:

The absorption spectrum of a fluorophore represents the range of wavelengths of light it can absorb to enter an excited state. The emission spectrum, conversely, shows the range of wavelengths of light emitted as the molecule returns to its ground state.

Stokes Shift:

The Stokes shift is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is generally desirable as it facilitates the separation of the excitation and emission signals, leading to improved signal-to-noise ratios in fluorescence measurements. For 6,7-dimethoxy-4-methylcoumarin, the Stokes shift in ethanol (B145695) is approximately 69 nm.

Fluorescence Quantum Yield (Φ_F):

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore. The quantum yield of coumarin dyes is highly dependent on the solvent environment.[3]

Fluorescence Lifetime (τ_F):

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This property is also sensitive to the local environment and can be used in various advanced fluorescence techniques, such as fluorescence lifetime imaging microscopy (FLIM).

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table presents the photophysical data for the analogous compound, 6,7-dimethoxy-4-methylcoumarin, which serves as a valuable reference.

Photophysical ParameterValue (for 6,7-dimethoxy-4-methylcoumarin)Solvent
Absorption Maximum (λ_abs)341 nm[1]Ethanol
Emission Maximum (λ_em)410 nm[1]Ethanol
Stokes Shift~69 nmEthanol
Molar Extinction Coefficient (ε)Not explicitly found for this derivative-
Fluorescence Quantum Yield (Φ_F)Not explicitly found for this derivative-
Fluorescence Lifetime (τ_F)Not explicitly found for this derivative-

Experimental Protocols

To accurately determine the photophysical characteristics of this compound, the following standard experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption spectrum of the compound and determine its wavelength of maximum absorption (λ_abs) and molar extinction coefficient (ε).

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent (e.g., ethanol, methanol, water). Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Record the baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Measure the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_abs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em).

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Set the excitation wavelength to the λ_abs determined from the absorption spectrum.

    • Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 350-600 nm).

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence emission (λ_em).

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar wavelength range to the sample. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) or coumarin 102 in ethanol (Φ_F = 0.764) are common standards for blue-emitting dyes.[4][5]

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent at different concentrations, ensuring their absorbance at the excitation wavelength is below 0.1.

  • Measurements:

    • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where 'st' refers to the standard and 'x' to the sample, 'Grad' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[4]

Measurement of Fluorescence Lifetime

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the sample in the desired solvent.

  • Measurement:

    • Excite the sample with the pulsed light source at the absorption maximum.

    • Collect the emitted photons and measure the time delay between the excitation pulse and the detection of the fluorescence photon.

    • A histogram of these time delays is constructed, which represents the fluorescence decay curve.

  • Data Analysis:

    • The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime (τ_F). Deconvolution with the instrument response function (IRF) is necessary for accurate lifetime determination.

Mandatory Visualization

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

UV_Vis_Absorption_Spectroscopy cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions blank Measure Blank (Solvent) prep_dilutions->blank sample Measure Sample Absorption blank->sample find_lambda Determine λ_abs sample->find_lambda calc_epsilon Calculate Molar Extinction Coefficient (ε) find_lambda->calc_epsilon caption Workflow for UV-Vis Absorption Spectroscopy. Fluorescence_Spectroscopy cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Dilute Solution (Abs < 0.1) set_excitation Set Excitation to λ_abs prep_solution->set_excitation scan_emission Scan Emission Spectrum set_excitation->scan_emission find_lambda_em Determine λ_em scan_emission->find_lambda_em caption Workflow for Fluorescence Emission Spectroscopy. Quantum_Yield_Determination cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis select_std Select Standard prep_solutions Prepare Sample & Standard Solutions select_std->prep_solutions measure_abs Measure Absorbance prep_solutions->measure_abs measure_fluor Measure Fluorescence measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate caption Workflow for Relative Quantum Yield Determination. Fluorescence_Lifetime_Measurement cluster_setup Setup & Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Dilute Sample setup_tcspc Setup TCSPC System prep_sample->setup_tcspc excite Excite with Pulsed Laser setup_tcspc->excite collect Collect Emitted Photons excite->collect build_decay Build Fluorescence Decay Curve collect->build_decay deconvolve Deconvolve with IRF build_decay->deconvolve fit_decay Fit Decay to Exponential Function deconvolve->fit_decay determine_tau Determine Lifetime (τ_F) fit_decay->determine_tau caption Workflow for Fluorescence Lifetime Measurement.

References

6,7-Diethoxy-4-methylcoumarin: A Technical Guide to its Molar Extinction Coefficient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Diethoxy-4-methylcoumarin is a fluorescent coumarin (B35378) derivative. Coumarins are a significant class of compounds in medicinal chemistry and drug development, known for a wide range of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a critical parameter for researchers. It is essential for the accurate determination of compound concentration in solution, which is fundamental for quantitative analysis in various experimental assays, including enzyme kinetics, receptor binding studies, and cellular imaging. This guide provides an in-depth overview of the molar extinction coefficient of coumarin derivatives, a detailed experimental protocol for its determination, and a summary of available data for related compounds.

Quantitative Data Summary: Molar Extinction Coefficients of 4-Methylcoumarin (B1582148) Derivatives

Compound NameMolar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)λmax (nm)Solvent
7-Methoxycoumarin-4-acetic acid11,820323.8Methanol[1]
7-Hydroxy-4-methylcoumarinNot specified, but λmax is 321Water:Methanol (70:30)[2]
7-Amino-4-methylcoumarin-3-acetic acid19,000350Not specified (likely aqueous buffer)[3]
7-Acetoxy-4-methylcoumarinConcentration information not available to derive molar absorptivityNot specifiedNot specified[4]

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined experimentally using a UV-Visible spectrophotometer by applying the Beer-Lambert Law.[3][5][6][7][8]

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

  • c is the concentration of the substance (mol·L⁻¹)

  • l is the path length of the cuvette (typically 1 cm)

Materials and Equipment:

  • This compound

  • High-purity solvent (e.g., ethanol, methanol, or a suitable buffer)

  • Calibrated analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes

  • UV-Visible spectrophotometer

  • Quartz cuvettes (with a 1 cm path length)

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a precise amount of this compound using an analytical balance.

    • Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific molar concentration. For example, to prepare a 1 mM stock solution (Molecular Weight of this compound = 248.27 g/mol ), dissolve 2.4827 mg in 10 mL of solvent.

  • Determination of the Wavelength of Maximum Absorbance (λmax):

    • Dilute a small volume of the stock solution to a concentration that gives an absorbance reading between 1.0 and 1.5.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction over a relevant wavelength range (e.g., 200-400 nm for coumarins).

    • Replace the blank with the cuvette containing the diluted compound solution.

    • Scan the absorbance of the solution across the wavelength range to identify the wavelength at which the maximum absorbance occurs. This is the λmax.

  • Preparation of a Dilution Series:

    • Using the stock solution, prepare a series of at least five dilutions with decreasing concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measurement of Absorbance:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each of the prepared dilutions, starting from the least concentrated. Rinse the cuvette with the next solution in the series before filling it for the measurement.

  • Data Analysis:

    • Plot a graph of absorbance (A) on the y-axis against concentration (c) on the x-axis.

    • The resulting plot should be a straight line that passes through the origin, confirming that the Beer-Lambert law is obeyed in this concentration range.

    • Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + b), where 'm' is the slope.

    • According to the Beer-Lambert law (A = εcl), the slope of the line (m) is equal to the molar extinction coefficient (ε) multiplied by the path length (l).

    • Since the path length (l) is typically 1 cm, the slope of the line is the molar extinction coefficient (ε).

Mandatory Visualization

experimental_workflow Experimental Workflow for Molar Extinction Coefficient Determination start Start prep_stock Prepare Stock Solution (Known Concentration) start->prep_stock det_lambda_max Determine λmax (Wavelength of Max Absorbance) prep_stock->det_lambda_max prep_dilutions Prepare Serial Dilutions det_lambda_max->prep_dilutions measure_abs Measure Absorbance of each Dilution at λmax prep_dilutions->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data calc_epsilon Calculate Molar Extinction Coefficient (ε) from the slope of the line plot_data->calc_epsilon end End calc_epsilon->end

Caption: Workflow for determining the molar extinction coefficient.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of 6,7-Diethoxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 6,7-Diethoxy-4-methylcoumarin, a fluorogenic substrate with applications in various research and drug development contexts. While specific quantitative data for this compound remains partially elusive in publicly accessible literature, this document compiles available information and draws parallels from closely related coumarin (B35378) derivatives to offer a robust framework for its application. This guide details its known spectral characteristics, provides generalized experimental protocols for its spectroscopic analysis, and presents visual workflows for its potential applications.

Introduction

This compound is a derivative of the coumarin family, a class of compounds renowned for their fluorescent properties and wide-ranging biological activities. These molecules are characterized by a benzopyran-2-one core structure, and substitutions on this scaffold can significantly influence their photophysical characteristics. This compound, in particular, is recognized as a fluorogenic substrate, indicating that its fluorescence properties can change upon enzymatic modification, making it a valuable tool for enzyme activity assays.[1][2] It has also been identified as a metabolite of Cordyceps militaris.[1][2]

Photophysical Properties

The fluorescence of coumarin derivatives is dictated by electronic transitions within the molecule. Upon absorption of a photon of appropriate energy, the molecule is promoted to an excited electronic state. It then relaxes to the ground state, emitting a photon of lower energy (longer wavelength) in the process. This phenomenon is highly sensitive to the molecular structure and the surrounding environment, such as solvent polarity.

Excitation and Emission Spectra

This compound is typically excited by ultraviolet (UV) light, with a maximum excitation wavelength (λex) generally below 380 nm.[1] Its emission is observed in the violet region of the visible spectrum, with a maximum emission wavelength (λem) in the range of 381-450 nm.[1] The exact excitation and emission maxima are influenced by the solvent environment, a phenomenon known as solvatochromism. In general, for coumarin dyes, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the emission spectrum.[3][4][5]

Quantitative Photophysical Data
PropertyValueNotes
Excitation Maximum (λex) < 380 nm[1]UV Region
Emission Maximum (λem) 381 - 450 nm[1]Violet Region
Quantum Yield (Φ) Not specifiedFor similar coumarins, can range from <0.1 to >0.9 depending on solvent and structure.[3]
Fluorescence Lifetime (τ) Not specifiedFor similar coumarins, typically in the range of 1-5 nanoseconds.[3][4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, adapted from established methods for other coumarin derivatives.[6][7][8]

Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 10 mM): Accurately weigh a precise amount of this compound and dissolve it in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to a final concentration of 10 mM. Store the stock solution at -20°C, protected from light.

  • Working Solution (e.g., 1-10 µM): On the day of the experiment, dilute the stock solution in the desired experimental solvent (e.g., buffer, ethanol, etc.) to the final working concentration. The optimal concentration should be determined empirically to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.

Measurement of Absorption Spectrum
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Use the experimental solvent in a quartz cuvette to blank the instrument.

  • Measurement: Record the absorption spectrum of the working solution of this compound over a suitable wavelength range (e.g., 250-450 nm).

  • Analysis: Determine the wavelength of maximum absorbance (λmax).

Measurement of Fluorescence Spectra
  • Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

  • Excitation Spectrum:

    • Set the emission monochromator to the expected emission maximum (e.g., 420 nm).

    • Scan the excitation monochromator over a range of shorter wavelengths (e.g., 300-400 nm) to determine the excitation maximum.

  • Emission Spectrum:

    • Set the excitation monochromator to the determined excitation maximum.

    • Scan the emission monochromator over a range of longer wavelengths (e.g., 380-550 nm) to determine the emission maximum.

Determination of Relative Fluorescence Quantum Yield

The quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).[3]

  • Prepare Solutions: Prepare solutions of the reference standard and this compound in the same solvent with absorbance values at the excitation wavelength that are closely matched and below 0.1.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).

  • Calculate Integrated Fluorescence Intensity: Calculate the area under the emission curve for both the sample and the standard.

  • Calculate Quantum Yield: Use the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a generic experimental workflow for using this compound as a fluorogenic substrate and a hypothetical signaling pathway where it could be employed as a reporter.

ExperimentalWorkflow Experimental Workflow for a Fluorogenic Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis A Prepare Enzyme Solution D Mix Enzyme, Substrate, and Buffer A->D B Prepare Substrate (this compound) B->D C Prepare Buffer C->D E Incubate at Optimal Temperature D->E F Measure Fluorescence (λex, λem) E->F G Record Data Over Time F->G H Plot Fluorescence vs. Time G->H I Calculate Reaction Rate H->I

Caption: A generic experimental workflow for an enzyme assay using a fluorogenic coumarin substrate.

SignalingPathway Hypothetical Signaling Pathway with a Coumarin-Based Reporter Ligand Ligand Receptor Receptor Ligand->Receptor binds Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus ReporterGene Reporter Gene (e.g., Esterase) mRNA mRNA ReporterGene->mRNA transcription Protein Esterase Protein mRNA->Protein translation Substrate Non-fluorescent Coumarin Derivative Protein->Substrate cleaves Product Fluorescent Product (e.g., 6,7-Dihydroxy-4-methylcoumarin) Substrate->Product

Caption: A hypothetical signaling pathway where a coumarin-based reporter system is used.

Conclusion

This compound is a valuable fluorogenic compound with promising applications in biochemical assays and potentially in cellular imaging. While a complete photophysical characterization is not yet widely published, its spectral properties can be reliably predicted based on its structural similarity to other 6,7-dialkoxy-4-methylcoumarins. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into its quantum yield and fluorescence lifetime in a variety of solvents would be beneficial for its broader application and the development of more sophisticated assays.

References

6,7-Diethoxy-4-methylcoumarin: A Technical Guide for its Application as a Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6,7-Diethoxy-4-methylcoumarin is a synthetic coumarin (B35378) derivative designed for application as a fluorogenic substrate in enzymatic assays.[1] Its core utility lies in the sensitive detection of specific enzyme activity, particularly within the cytochrome P450 (CYP) superfamily of monooxygenases.[1] The enzymatic O-dealkylation of one of the ethoxy groups on the coumarin ring results in the formation of a highly fluorescent hydroxycoumarin metabolite. This conversion from a non-fluorescent precursor to a fluorescent product allows for the real-time, quantitative measurement of enzyme kinetics.

This document serves as a technical guide to the properties, applications, and methodologies associated with this compound. While this specific diether compound is commercially available, detailed public-domain data on its enzymatic selectivity and kinetic parameters are limited. Therefore, to fulfill the requirements of a comprehensive guide, this paper will draw upon established data from the closely related and well-characterized mono-ethoxy analog, 7-Ethoxy-4-methylcoumarin , as a representative example for quantitative data and detailed protocols.

Principle of Fluorogenic Action

The fundamental principle of this compound as a fluorogenic substrate is an enzyme-mediated structural transformation that "switches on" fluorescence.

  • Substrate State: In its native form, this compound possesses minimal to no intrinsic fluorescence.

  • Enzymatic Reaction: Cytochrome P450 enzymes, in the presence of NADPH as a cofactor, catalyze the oxidative O-deethylation of an alkoxy group on the coumarin scaffold. For coumarin derivatives, this reaction predominantly occurs at the 7-position.

  • Product State: The reaction yields a hydroxycoumarin derivative (e.g., 7-hydroxy-6-ethoxy-4-methylcoumarin). This product possesses an extended π-conjugated system and an electron-donating hydroxyl group, resulting in strong fluorescence upon excitation with UV/violet light.

The rate of fluorescence increase is directly proportional to the rate of metabolite formation and, therefore, to the activity of the enzyme.[2]

G sub This compound (Non-Fluorescent) prod 7-Hydroxy-6-ethoxy-4-methylcoumarin (Highly Fluorescent) sub->prod O-deethylation enz Cytochrome P450 Enzyme (e.g., CYP2B6, CYP1A2) enz->sub enz->prod nadp NADP⁺ + H₂O enz->nadp nadph NADPH + O₂ nadph->enz Cofactor

Caption: Enzymatic conversion of non-fluorescent substrate to a fluorescent product.

Physicochemical and Spectroscopic Properties

The utility of a fluorogenic substrate is defined by its chemical properties and the spectral characteristics of its fluorescent product. The table below summarizes key properties, using data for the well-characterized 7-hydroxy-4-methylcoumarin as a proxy for the fluorescent metabolite.

PropertyValueReference
Substrate: this compound
Molecular FormulaC₁₄H₁₆O₄N/A
Molecular Weight248.27 g/mol N/A
CAS Number314744-06-4[2]
AppearanceWhite to off-white solidN/A
SolubilitySoluble in DMSO, Methanol, Acetonitrile[1]
Metabolite: 7-Hydroxy-4-methylcoumarin (Analog)
Peak Excitation (Ex)~360 nm[3]
Peak Emission (Em)~448 nm[3]
Fluorescence ColorBlue[3]
Quantum YieldSolvent Dependent[4]

Applications in Research and Drug Development

Fluorogenic coumarin substrates are valuable tools in pharmacology and biochemistry, primarily for:

  • High-Throughput Screening (HTS): The simplicity and speed of fluorescence-based assays make them ideal for screening large chemical libraries to identify potential enzyme inhibitors. A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition.[2]

  • Enzyme Reaction Phenotyping: These substrates help determine which specific CYP isoforms are responsible for the metabolism of a new drug candidate. By observing the inhibition of substrate metabolism in the presence of the new drug, researchers can identify potential drug-drug interactions.

  • Enzyme Kinetics Studies: The continuous nature of the assay allows for the straightforward determination of key kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), which are crucial for characterizing enzyme performance and inhibition mechanisms.[5]

Experimental Protocols

The following is a generalized, representative protocol for measuring cytochrome P450 activity using a fluorogenic coumarin substrate in a 96-well plate format. This protocol is based on established methods for similar substrates like 7-ethoxycoumarin (B196162).[6][7]

Required Reagents
  • Enzyme Source: Recombinant human cytochrome P450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C9) or human liver microsomes (HLM).

  • Substrate: this compound.

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[8]

  • Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • Stop Solution: 80:20 Acetonitrile/Tris-base or other suitable organic solvent/buffer mixture.[8]

  • Solvent: DMSO for dissolving the substrate and test compounds.

  • Equipment: Fluorescence microplate reader, incubator (37°C), multichannel pipettes.

Stock Solution Preparation
  • Substrate Stock (e.g., 10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[1]

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions. Keep on ice during use.[8]

  • Enzyme Working Solution: Dilute the enzyme source (recombinant CYP or HLM) to the desired concentration in cold potassium phosphate buffer immediately before use.

Assay Procedure
  • Plate Setup: To a 96-well black plate, add 50 µL of potassium phosphate buffer to all wells.

  • Compound Addition (for inhibition assays): Add 1 µL of test inhibitor compound (dissolved in DMSO) or DMSO (for control wells) to the appropriate wells.

  • Pre-incubation 1: Add 25 µL of the enzyme working solution to each well. Mix gently and pre-incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of a pre-warmed solution containing the substrate and the NADPH regenerating system to all wells to start the reaction. The final substrate concentration should be at or below the Kₘ value for kinetic studies.

  • Kinetic Reading: Immediately place the plate in a fluorescence reader pre-set to 37°C. Read the fluorescence intensity every 1-2 minutes for 15-30 minutes. Use excitation and emission wavelengths appropriate for the hydroxycoumarin product (e.g., Ex: 360-400 nm, Em: 450-480 nm).

  • Endpoint Reading (Alternative): Alternatively, incubate the plate at 37°C for a fixed time (e.g., 20 minutes) and then add 50 µL of stop solution to each well. Read the final fluorescence.

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_buffer Add Buffer to Plate prep_inhib Add Inhibitor/Vehicle prep_buffer->prep_inhib prep_enz Add Enzyme Solution prep_inhib->prep_enz pre_incub Pre-incubate at 37°C prep_enz->pre_incub start_rxn Initiate with Substrate + NADPH pre_incub->start_rxn read_fluor Kinetic Fluorescence Reading (e.g., Ex: 380nm, Em: 460nm) start_rxn->read_fluor calc_rate Calculate Reaction Rate (Slope of Fluorescence vs. Time) read_fluor->calc_rate calc_ic50 Determine IC₅₀ or Kₘ/Vₘₐₓ calc_rate->calc_ic50

Caption: General experimental workflow for a fluorogenic CYP450 inhibition assay.

Quantitative Data & Enzyme Selectivity

No specific kinetic parameters (Kₘ, Vₘₐₓ) for this compound have been found in published literature. However, data from analogous substrates demonstrate the typical performance of coumarin derivatives with various CYP isoforms. The following table presents kinetic data for the widely used substrate 7-Ethoxycoumarin (7-EC) to illustrate the expected range of values.

Table 1: Michaelis-Menten Kinetic Constants for 7-Ethoxycoumarin O-Deethylation (Representative Data)

CYP IsoformKₘ (µM)Vₘₐₓ (pmol/min/pmol CYP)Reference
CYP1A1 Low (not specified)High (not specified)
CYP1A2 ~14~2.5
CYP2B6 ~100~2.5
CYP2E1 ~130~15.4

Selectivity Insights:

Based on data from related compounds, 7-alkoxycoumarins are generally not selective for a single CYP enzyme. They often serve as substrates for multiple isoforms, particularly within the CYP1A, CYP2A, and CYP2B families. It is therefore probable that this compound is also metabolized by several CYP enzymes. To determine its specific activity with a single enzyme, it is essential to use recombinant, individually expressed CYP isoforms rather than complex mixtures like human liver microsomes.

Conclusion

This compound is a valuable tool for researchers in drug metabolism and enzymology, functioning as a fluorogenic substrate for cytochrome P450 enzymes. Its use in a simple, fluorescence-based assay format allows for high-throughput screening of enzyme inhibitors and detailed kinetic analysis. While specific published data on its enzyme selectivity and kinetics are scarce, its structural similarity to well-documented substrates like 7-ethoxycoumarin allows for its confident application using established protocols. For precise characterization of its interactions with specific enzymes, the use of recombinant CYP isoforms is strongly recommended. The continued development and characterization of such probes are vital for advancing the efficiency of the drug discovery process.

References

Illuminating the Cellular World: A Technical Guide to Coumarin Derivatives in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse applications of coumarin (B35378) derivatives in fluorescence microscopy. Renowned for their versatile photophysical properties, these heterocyclic compounds have become indispensable tools for visualizing complex biological processes. This document provides a comprehensive overview of their properties, applications, and the experimental protocols necessary for their successful implementation in a research setting.

Introduction to Coumarin Derivatives

Coumarin and its derivatives are a class of organic compounds characterized by a benzopyran-2-one core structure.[1] Their appeal in fluorescence microscopy stems from several key characteristics:

  • High Quantum Yields: Many coumarin derivatives exhibit strong fluorescence, meaning they efficiently convert absorbed light into emitted light, leading to bright signals.[]

  • Tunable Photophysical Properties: Strategic chemical modifications to the coumarin scaffold allow for the fine-tuning of excitation and emission wavelengths, Stokes shifts, and environmental sensitivity.[1][3] This adaptability enables the development of probes for a wide array of specific applications.

  • Good Photostability: Coumarin-based probes often exhibit resistance to photobleaching, allowing for longer imaging experiments.[3]

  • Environmental Sensitivity: The fluorescence of certain coumarin derivatives is sensitive to changes in their microenvironment, such as polarity, viscosity, and pH. This property can be harnessed to probe the physicochemical properties of subcellular compartments.[][4]

  • Small Molecular Size: Their relatively small size often allows for good cell permeability and rapid diffusion in biological systems, making them suitable for real-time imaging in live cells.[3]

Photophysical Properties of Selected Coumarin Derivatives

The selection of a suitable coumarin derivative is critical for the success of a fluorescence microscopy experiment. The following tables summarize the key photophysical properties of several commonly used and recently developed coumarin-based probes.

Table 1: General Purpose Coumarin Fluorophores

Derivative Name/NumberExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Target Organelle/AnalyteReference
7-Amino-4-methylcoumarin (AMC)~350~450-~100General cellular staining[1]
Coumarin 6~458~504-~46Lipids and Membranes[]
Coumarin 153~423~5320.59 (in Ethanol)~109Polarity sensing[5]
Coumarin 343~445~5000.63 (in Ethanol)~55General cellular staining[6]
7-Hydroxycoumarin~365~455-~90Enzyme assays, pH sensing[3]

Table 2: Coumarin-Based Probes for Specific Analytes

Probe Name/TypeTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Detection MechanismReference
Boronate ester coumarinPeroxynitrite (ONOO⁻)Ratiometric shift-Ratiometric[3]
Coumarin-based probe for CysteineCysteine (Cys)~460~500Turn-on fluorescence[3]
SWJT-14Cys, Hcy, GSH-Different emission peaks for each biothiolDifferential detection[7]
Naphthalimide-modified coumarinCopper (Cu²⁺)--Fluorescence quenching/enhancement[8]
Coumarin-based probe for ·OHHydroxyl Radical (·OH)--Turn-on fluorescence[9]
3-AcetamidocoumarinReactive Oxygen Species (ROS)--Turn-on fluorescence[4]

Note: "-" indicates that the specific data was not provided in the cited sources. The photophysical properties can be solvent and microenvironment dependent.

Key Applications in Fluorescence Microscopy

The versatility of coumarin derivatives has led to their application in a wide range of fluorescence microscopy techniques, from routine cell staining to advanced imaging modalities.

Live-Cell and Fixed-Cell Imaging

Coumarin derivatives are widely used for general staining of cellular structures in both live and fixed cells. Their cell permeability and ability to accumulate in specific organelles make them valuable for visualizing cellular morphology and dynamics.

Sensing of Ions and Small Molecules

By incorporating specific recognition moieties, the coumarin scaffold can be transformed into highly selective fluorescent probes for a variety of biologically important species, including:

  • Metal Ions: Probes have been developed for the detection of ions such as Cu²⁺, Zn²⁺, and Fe³⁺.[8][10]

  • Reactive Oxygen Species (ROS): Coumarin-based probes are instrumental in studying oxidative stress by detecting species like peroxynitrite, hydroxyl radicals, and hydrogen peroxide.[4][9][11][12]

  • Biothiols: Specific probes allow for the differentiated detection of cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH).[7]

Organelle-Specific Imaging

Functionalization of the coumarin core with specific targeting groups enables the selective visualization of various subcellular organelles, including:

  • Endoplasmic Reticulum (ER): Certain coumarin derivatives with sulfonamide side groups have been shown to selectively accumulate in the ER.[13][14]

  • Lipid Droplets: Lipophilic coumarin probes are effective for imaging the dynamic morphology of lipid droplets.[15]

  • Mitochondria and Lysosomes: By attaching appropriate targeting moieties, coumarin probes can be directed to these organelles to study their function and dynamics.[12]

Advanced Microscopy Techniques

The unique photophysical properties of some coumarin derivatives make them suitable for advanced imaging techniques:

  • Two-Photon Microscopy: The two-photon absorption capabilities of certain coumarin probes allow for deeper tissue imaging with reduced phototoxicity.[16]

  • Super-Resolution Microscopy: Coumarin derivatives have been incorporated into dye platforms for super-resolution imaging techniques, enabling visualization beyond the diffraction limit of light.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative coumarin probe and for staining both live and fixed cells.

Synthesis of a Coumarin-Based Fluorescent Probe

This protocol describes the synthesis of a coumarin derivative for the detection of hypochlorite (B82951) ions, adapted from a published procedure.[17]

Scheme 1: Synthesis of a Coumarin-based Hypochlorite Probe

G reactant1 2-hydroxy-4-methoxybenzaldehyde intermediate 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid reactant1->intermediate Knoevenagel condensation reactant2 Meldrum's acid reactant2->intermediate reagent1 Piperidine, Ethanol, Reflux product Probe W-HOCl intermediate->product Amide coupling reactant3 Thiomorpholine reactant3->product reagent2 EDCI, DMAP, DCM G start Start cell_seeding Seed cells on glass-bottom dish start->cell_seeding cell_culture Culture cells to 50-70% confluency cell_seeding->cell_culture probe_prep Prepare stock solution of coumarin probe in DMSO cell_culture->probe_prep working_sol Dilute stock to final concentration in pre-warmed medium probe_prep->working_sol incubation Incubate cells with probe-containing medium (e.g., 30 min at 37°C) working_sol->incubation washing Wash cells 2-3 times with PBS or fresh medium incubation->washing imaging Acquire fluorescent images washing->imaging end End imaging->end G cluster_probe Non-fluorescent Probe cluster_product Fluorescent Product probe Coumarin Core + ROS-reactive Quencher product Fluorescent Coumarin Derivative probe->product Oxidative Cleavage/Transformation ROS Reactive Oxygen Species (e.g., •OH) ROS->product light_out Fluorescence Emission product->light_out light_in Excitation Light light_in->product G start Start stain_coumarin Stain cells with coumarin probe start->stain_coumarin stain_marker Stain cells with organelle-specific marker start->stain_marker acquire_images Acquire images in separate channels stain_coumarin->acquire_images stain_marker->acquire_images merge_channels Merge fluorescence channels acquire_images->merge_channels analyze_coloc Analyze co-localization (e.g., Pearson's coefficient) merge_channels->analyze_coloc conclusion Determine subcellular localization analyze_coloc->conclusion end End conclusion->end

References

Methodological & Application

Application Notes and Protocols for 6,7-Diethoxy-4-methylcoumarin in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Diethoxy-4-methylcoumarin is a fluorogenic substrate valuable for the continuous monitoring of certain enzymatic activities. This coumarin (B35378) derivative is essentially non-fluorescent until it undergoes enzymatic O-deethylation to produce the highly fluorescent product, 6,7-dihydroxy-4-methylcoumarin (esculetin). This property makes it a useful tool in drug discovery and development for assessing the activity of various metabolic enzymes, particularly cytochrome P450 (CYP) isoforms. The increase in fluorescence intensity over time is directly proportional to the rate of enzyme activity, allowing for the determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).

The primary application of this compound is in the characterization of drug-metabolizing enzymes. For instance, derivatives of 7-alkoxycoumarins are well-established substrates for various CYP enzymes, including CYP1A, CYP2B, and CYP2E families. The O-dealkylation reaction is a common metabolic pathway for many xenobiotics, and thus, assays utilizing this substrate can provide valuable insights into the potential for drug-drug interactions and metabolic clearance of new chemical entities.

Principle of the Assay

The enzymatic assay using this compound is based on a straightforward fluorometric detection method. The substrate, this compound, is a weakly fluorescent compound. Upon enzymatic action, the two ethoxy groups are cleaved, resulting in the formation of 6,7-dihydroxy-4-methylcoumarin. This product is highly fluorescent, with an excitation maximum typically around 360-380 nm and an emission maximum in the blue region of the spectrum, around 440-460 nm. The rate of the increase in fluorescence is a direct measure of the enzyme's catalytic activity.

Data Presentation

Table 1: Photophysical Properties of this compound and its Metabolite
CompoundExcitation Max (nm)Emission Max (nm)Fluorescence
This compound~340~400Low
6,7-Dihydroxy-4-methylcoumarin~360-380~440-460High
Table 2: Typical Reagent Concentrations for a CYP Enzyme Assay
ReagentStock ConcentrationFinal Concentration
Potassium Phosphate (B84403) Buffer (pH 7.4)1 M100 mM
This compound10 mM in DMSO1-100 µM
Microsomes (e.g., Human Liver)20 mg/mL0.1-0.5 mg/mL
NADPH100 mM in Buffer1 mM
Magnesium Chloride (MgCl₂)1 M3-5 mM

Experimental Protocols

Preparation of Reagents and Stock Solutions
  • Assay Buffer (100 mM Potassium Phosphate, pH 7.4):

    • Prepare a 1 M stock solution of monobasic potassium phosphate (KH₂PO₄) and a 1 M stock solution of dibasic potassium phosphate (K₂HPO₄).

    • To prepare the 100 mM working buffer, mix appropriate volumes of the stock solutions to achieve a pH of 7.4. For example, for 1 L of buffer, use a suitable ratio of the monobasic and dibasic stocks and dilute with deionized water.

  • Substrate Stock Solution (10 mM this compound):

    • Dissolve the appropriate amount of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • NADPH Stock Solution (100 mM):

    • Dissolve NADPH in the assay buffer.

    • Prepare this solution fresh on the day of the experiment and keep it on ice, as NADPH is unstable in solution.

  • Enzyme Preparation (e.g., Human Liver Microsomes):

    • Thaw the microsomal suspension on ice immediately before use.

    • Dilute the microsomes to the desired working concentration in cold assay buffer.

Enzyme Assay Protocol (96-well plate format)

This protocol is a representative method for a cytochrome P450-mediated O-deethylation assay and may require optimization for specific enzymes.

  • Plate Setup:

    • In a 96-well black, clear-bottom microplate, add the following to each well:

      • 10 µL of 1 M Potassium Phosphate Buffer (pH 7.4)

      • Appropriate volume of deionized water to bring the final reaction volume to 100 µL.

      • 5 µL of diluted microsomal suspension.

      • 5 µL of various concentrations of this compound substrate solution (diluted from the stock in assay buffer). Include a no-substrate control.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 10 µL of 10 mM NADPH solution to each well. For negative controls, add 10 µL of assay buffer without NADPH.

  • Kinetic Measurement:

    • Immediately place the microplate into a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity every minute for 30-60 minutes.

    • Wavelength settings: Excitation at ~370 nm and Emission at ~450 nm. These settings should be optimized for the specific instrument being used.

  • Data Analysis:

    • For each substrate concentration, plot the fluorescence intensity against time.

    • The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

    • To convert the rate from relative fluorescence units (RFU) per minute to moles of product per minute, a standard curve of the fluorescent product (6,7-dihydroxy-4-methylcoumarin) should be prepared.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Mandatory Visualizations

Enzyme_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Assay Buffer (100 mM KPi, pH 7.4) E Add Buffer, Water, Enzyme, and Substrate to Wells A->E B Prepare Substrate Stock (10 mM in DMSO) B->E C Prepare NADPH Stock (100 mM in Buffer, Fresh) G Initiate with NADPH C->G D Dilute Enzyme (e.g., Microsomes) D->E F Pre-incubate at 37°C E->F F->G H Kinetic Fluorescence Reading (Ex: ~370nm, Em: ~450nm) G->H I Plot Fluorescence vs. Time H->I J Calculate Initial Velocity (V₀) I->J L Determine Kinetic Parameters (Km, Vmax) J->L K Generate Standard Curve K->J

Caption: Experimental workflow for a fluorometric enzyme assay using this compound.

Signaling_Pathway Substrate This compound (Non-fluorescent) Product 6,7-Dihydroxy-4-methylcoumarin (Highly Fluorescent) Substrate->Product O-deethylation NADPH NADPH Enzyme Enzyme (e.g., CYP450) NADP NADP+ NADPH->NADP Oxidation

Caption: Enzymatic conversion of this compound to its fluorescent product.

References

Application Notes and Protocols for Live-Cell Imaging with 6,7-Diethoxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Diethoxy-4-methylcoumarin is a valuable fluorogenic substrate for real-time, live-cell imaging applications. As a member of the coumarin (B35378) family of fluorescent dyes, it offers favorable photophysical properties for visualizing dynamic cellular processes. Its primary application lies in the detection and monitoring of cytochrome P450 (CYP) enzyme activity, which is crucial in drug metabolism and toxicology studies. This document provides detailed application notes and experimental protocols for the effective use of this compound in live-cell imaging.

Coumarin-based probes are versatile tools for imaging a wide array of biological molecules and processes within living cells.[1] Their utility stems from high quantum yields, significant Stokes shifts, and sensitivity to their microenvironment.[1]

Principle of Detection

The utility of this compound as a live-cell imaging agent is based on a "turn-on" fluorescence mechanism. The compound itself is weakly fluorescent. However, upon enzymatic cleavage of the ether groups by intracellular cytochrome P450 enzymes, it is converted to the highly fluorescent product, 7-hydroxy-4-methylcoumarin. This increase in fluorescence intensity can be monitored using fluorescence microscopy, providing a direct measure of enzyme activity within living cells. This principle is fundamental to the use of coumarin derivatives as fluorogenic substrates for various enzymes.

Quantitative Data

PropertyValue/RangeNotes
Excitation Maximum (λex) < 380 nm (UV)The exact maximum should be determined empirically for the specific experimental setup.
Emission Maximum (λem) 381 - 450 nm (Violet/Blue)[2]The emission spectrum may shift depending on the cellular microenvironment.
Recommended Staining Concentration 1 - 20 µMOptimal concentration should be determined by titration to maximize signal-to-noise ratio and minimize cytotoxicity.
Incubation Time 15 - 60 minutesShorter incubation times are generally recommended for live-cell imaging to reduce potential off-target effects.

Applications in Live-Cell Imaging

The primary application of this compound is in the field of drug development and toxicology to assess the activity of drug-metabolizing enzymes in living cells.

  • Monitoring Cytochrome P450 (CYP) Activity: CYP enzymes are a superfamily of proteins essential for the metabolism of a wide range of endogenous and exogenous compounds, including most drugs.[3] By measuring the fluorescence increase resulting from the metabolism of this compound, researchers can screen for potential drug candidates that may induce or inhibit CYP activity.

  • Investigating Drug-Drug Interactions: This probe can be used to study how different compounds affect the metabolic activity of cells, providing insights into potential drug-drug interactions.

  • High-Throughput Screening: The fluorogenic nature of the assay makes it amenable to high-throughput screening of compound libraries for their effects on cellular metabolism.

Experimental Protocols

The following are detailed protocols for the use of this compound in live-cell imaging.

Protocol 1: Live-Cell Staining for General Imaging

This protocol provides a general guideline for staining living cells with coumarin derivatives.[1]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide and culture until they reach 50-70% confluency.[1]

  • Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Protect the solution from light and store it at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-20 µM. The optimal concentration should be determined experimentally.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Aspirate the loading medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells. Acquire fluorescent images using a fluorescence microscope equipped with a filter set appropriate for UV excitation and blue/violet emission.

Protocol 2: Measuring Cytochrome P450 Activity in Live Cells

This protocol is specifically designed to measure the activity of CYP enzymes in living cells.

Materials:

  • Same as Protocol 1

  • Positive control (e.g., a known inducer of the specific CYP isoform of interest)

  • Negative control (e.g., a known inhibitor of the specific CYP isoform of interest)

Procedure:

  • Cell Seeding and Treatment: Seed cells as in Protocol 1. If investigating the effect of a compound on CYP activity, pre-treat the cells with the test compound, positive control, or negative control for the desired period.

  • Probe Loading: Prepare and add the this compound working solution to the cells as described in Protocol 1.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging and Analysis: Acquire time-lapse fluorescence images of the cells. The rate of increase in fluorescence intensity is proportional to the CYP enzyme activity. Quantify the fluorescence intensity in individual cells or cell populations over time using appropriate image analysis software.

  • Controls: Always include untreated cells as a baseline for endogenous CYP activity and cells treated with the vehicle (e.g., DMSO) to control for solvent effects.[1]

Signaling Pathway and Experimental Workflow Diagrams

Cytochrome P450 Metabolic Pathway

The following diagram illustrates the metabolic activation of this compound by cytochrome P450 enzymes.

CYP450_Metabolism Substrate This compound (Weakly Fluorescent) Enzyme Cytochrome P450 (CYP) Enzymes Substrate->Enzyme Metabolism Product 7-Hydroxy-4-methylcoumarin (Highly Fluorescent) Enzyme->Product O-dealkylation

Caption: Metabolic activation of this compound.

General Experimental Workflow for Live-Cell Imaging

This diagram outlines the key steps in a typical live-cell imaging experiment using this compound.

Live_Cell_Workflow A 1. Seed Cells B 2. Prepare Probe Solution A->B C 3. Cell Staining & Incubation B->C D 4. Wash Cells C->D E 5. Image Acquisition D->E F 6. Data Analysis E->F

Caption: General workflow for live-cell imaging experiments.

Conclusion

This compound is a powerful tool for researchers and drug development professionals for the real-time analysis of cytochrome P450 enzyme activity in living cells. Its fluorogenic properties provide a sensitive and direct method for studying drug metabolism and screening for potential therapeutic candidates. By following the detailed protocols and understanding the principles outlined in these application notes, users can effectively employ this probe to gain valuable insights into cellular function.

References

Application Notes and Protocols for Labeling Proteins with 6,7-Diethoxy-4-methylcoumarin for Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Diethoxy-4-methylcoumarin is a blue-emitting fluorophore belonging to the coumarin (B35378) family of dyes. These dyes are prized in fluorescence studies for their relatively small size, environmental sensitivity, and characteristically large Stokes shifts. When conjugated to proteins, this compound can serve as a valuable tool for a variety of applications, including fluorescence microscopy, immunoassays, and fluorescence resonance energy transfer (FRET) studies. The most common method for labeling proteins with coumarin dyes is through the use of an N-hydroxysuccinimidyl (NHS) ester derivative, which readily reacts with primary amines (the N-terminus and lysine (B10760008) residues) on the protein surface to form a stable amide bond.

This document provides detailed protocols for the labeling of proteins with this compound-NHS ester, methods for the characterization of the resulting conjugate, and an overview of its photophysical properties in comparison to other common blue fluorophores.

Data Presentation

The photophysical properties of a fluorescent label are critical for the design and execution of fluorescence-based experiments. Below is a summary of the key spectral properties of this compound and a comparison with other commonly used blue fluorescent dyes.

FluorophoreExcitation Max (Ex)Emission Max (Em)Molar Extinction Coefficient (ε)Quantum Yield (Φ)
This compound <380 nm (UV)[1]381-450 nm (Violet)[1]Data not availableData not available
7-Amino-4-methylcoumarin (AMC)~350 nm~450 nm~19,000 cm⁻¹M⁻¹~0.5 in Ethanol[2]
Alexa Fluor™ 350346 nm442 nm19,000 cm⁻¹M⁻¹0.58
DAPI358 nm461 nm33,000 cm⁻¹M⁻¹0.9 (bound to DNA)
BFP (Blue Fluorescent Protein)374 nm[3]443 nm[3]~30,000 cm⁻¹M⁻¹0.34

Note: The exact photophysical properties of coumarin dyes can be highly sensitive to the local environment, including solvent polarity and pH.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound-NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins with an amine-reactive succinimidyl ester of this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column such as Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free from primary amines (e.g., Tris or glycine) as they will compete with the protein for the NHS ester.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 10-20 fold molar excess of the dye is a good starting point.

    • While gently vortexing, add the dye stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • To terminate the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the protein, which will be the first colored fractions to elute.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the coumarin dye (Aₘₐₓ, approximately 350 nm).

  • Calculate Protein Concentration:

    • The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where:

      • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). For many coumarin dyes, this is in the range of 0.3-0.5.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • The concentration of the conjugated dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = Aₘₐₓ / ε_dye where:

      • ε_dye is the molar extinction coefficient of the this compound at its Aₘₐₓ.

  • Calculate DOL:

    • The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration / Protein Concentration

Visualizations

Experimental Workflow for Protein Labeling

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye Protein->Mix Dye Coumarin-NHS Ester in DMSO/DMF Dye->Mix Incubate Incubate 1-2h at RT (in dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Spectrophotometry (DOL Calculation) Purify->Analyze LabeledProtein Labeled Protein Purify->LabeledProtein

Caption: Workflow for labeling proteins with this compound-NHS ester.

Signaling Pathway Involving Coumarins

AuxinSignaling Coumarin Coumarin NAE NEDD8-Activating Enzyme (NAE) Coumarin->NAE Inhibits Active_SCF SCF Ubiquitin Ligase (Active) NAE->Active_SCF Activates via Neddylation SCF_Complex SCF Ubiquitin Ligase (Inactive) AUX_IAA AUX/IAA Proteins Active_SCF->AUX_IAA Targets for Ubiquitination Degradation Proteasomal Degradation AUX_IAA->Degradation Auxin_Response Auxin Response (e.g., Root Growth) Degradation->Auxin_Response Allows

Caption: Inhibition of auxin signaling by coumarin via the neddylation pathway.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 6,7-Diethoxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a fundamental component of modern drug discovery, enabling the rapid evaluation of large chemical libraries for potential therapeutic candidates. Fluorogenic assays are particularly advantageous for HTS due to their high sensitivity, wide dynamic range, and compatibility with automated systems. Coumarin (B35378) derivatives, such as 6,7-Diethoxy-4-methylcoumarin, are valuable fluorogenic substrates for monitoring the activity of various enzymes, particularly cytochrome P450 (CYP) isoforms.

The core principle of these assays is the enzymatic conversion of the non-fluorescent or weakly fluorescent this compound into a highly fluorescent product. This conversion, typically an O-deethylation reaction, results in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity. These assays are instrumental in identifying potential inhibitors of specific enzymes, a critical step in early-stage drug development to assess potential drug-drug interactions.

Application: Cytochrome P450 Inhibition Screening

A primary application of this compound is in HTS assays to identify inhibitors of cytochrome P450 enzymes, particularly isoforms involved in drug metabolism. The O-deethylation of this compound by CYP enzymes produces the fluorescent metabolite, 7-ethoxy-6-hydroxy-4-methylcoumarin, and subsequently 6,7-dihydroxy-4-methylcoumarin. The rate of fluorescent product formation is measured in the presence and absence of test compounds to determine their inhibitory potential.

Featured Application: CYP2C9 Inhibition Assay

CYP2C9 is a key enzyme in the metabolism of numerous clinically important drugs. Identifying compounds that inhibit CYP2C9 is crucial for predicting and avoiding adverse drug-drug interactions. This compound can serve as a fluorogenic probe for CYP2C9 activity in an HTS format.

Data Presentation

The following table summarizes representative kinetic parameters for the O-deethylation of a structurally similar coumarin substrate, 7-ethoxycoumarin, by human liver microsomes. These values can serve as a reference for assay development with this compound, though specific values for the latter will require experimental determination.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg)Reference Compound (Inhibitor)IC50 (µM)
CYP1A27-Ethoxycoumarin~10-20VariableFurafylline~1-5
CYP2E17-Ethoxycoumarin~50-100VariableDisulfiram~10-20
CYP2C9(S)-Warfarin1.5 - 6.06.5 - 16.0Sulfaphenazole0.1 - 1.0
CYP2D6Bufuralol0.5 - 2.050 - 150Quinidine0.01 - 0.1

Note: Data for 7-Ethoxycoumarin and other CYP substrates are provided as illustrative examples. Km and Vmax for this compound O-deethylation would need to be determined experimentally.

Experimental Protocols

Protocol 1: High-Throughput Screening for CYP2C9 Inhibitors

This protocol describes a 384-well plate-based assay for screening a compound library for inhibitors of human CYP2C9 using this compound as a substrate.

Materials and Reagents:

  • Human liver microsomes (HLMs) or recombinant human CYP2C9

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., sulfaphenazole)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Compound Plating:

    • Dispense 1 µL of test compounds and controls into the wells of a 384-well plate.

    • Include "no inhibitor" controls (DMSO only) for 100% activity and "no enzyme" controls for background fluorescence.

  • Enzyme Preparation:

    • Prepare a master mix containing potassium phosphate buffer, the NADPH regenerating system, and human liver microsomes or recombinant CYP2C9.

  • Pre-incubation:

    • Add 25 µL of the enzyme master mix to each well containing the test compounds.

    • Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a solution of this compound in potassium phosphate buffer.

    • Add 25 µL of the substrate solution to all wells to initiate the reaction. The final substrate concentration should be at or near the Km value (to be determined experimentally).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

    • Stop the reaction by adding 25 µL of a stop solution (e.g., acetonitrile).

    • Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all wells.

    • Calculate the percent inhibition for each test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition versus compound concentration to determine the IC50 value for active compounds.

Visualizations

Signaling Pathway: Cytochrome P450 Catalytic Cycle

CYP450_Catalytic_Cycle CYP_Fe3 CYP (Fe³⁺) CYP_Fe3_RH CYP (Fe³⁺) - RH CYP_Fe3->CYP_Fe3_RH Substrate Substrate (RH) (e.g., this compound) Substrate->CYP_Fe3_RH Binding CYP_Fe2_RH CYP (Fe²⁺) - RH CYP_Fe3_RH->CYP_Fe2_RH Reduction e_neg_1 e⁻ (from NADPH-P450 Reductase) e_neg_1->CYP_Fe2_RH CYP_Fe2_RH_O2 CYP (Fe²⁺) - RH - O₂ CYP_Fe2_RH->CYP_Fe2_RH_O2 Oxygen Binding O2 O₂ O2->CYP_Fe2_RH_O2 CYP_FeO_RH [CYP (FeO)³⁺] - RH CYP_Fe2_RH_O2->CYP_FeO_RH Reduction & Protonation e_neg_2 e⁻ (from NADPH-P450 Reductase) e_neg_2->CYP_FeO_RH H2O_1 H₂O H2O_1->CYP_FeO_RH CYP_FeO_RH->CYP_Fe3 Product Release Product Product (ROH) (Fluorescent Metabolite) CYP_FeO_RH->Product Hydroxylation H2O_2 H₂O

Caption: Cytochrome P450 catalytic cycle for substrate hydroxylation.

Experimental Workflow: HTS for CYP2C9 Inhibitors

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Plating 1. Compound Plating (Test Compounds, Controls in 384-well plate) Enzyme_Addition 2. Addition of Enzyme Mix (CYP2C9, NADPH system) Compound_Plating->Enzyme_Addition Preincubation 3. Pre-incubation (37°C, 10 min) Enzyme_Addition->Preincubation Reaction_Initiation 4. Substrate Addition (this compound) Preincubation->Reaction_Initiation Incubation 5. Incubation (37°C, 15-30 min) Reaction_Initiation->Incubation Reaction_Stop 6. Stop Reaction (Acetonitrile) Incubation->Reaction_Stop Fluorescence_Reading 7. Fluorescence Reading (Ex: ~380 nm, Em: ~460 nm) Reaction_Stop->Fluorescence_Reading Data_Processing 8. Data Processing (% Inhibition Calculation) Fluorescence_Reading->Data_Processing IC50_Determination 9. IC₅₀ Determination (Dose-Response Curves) Data_Processing->IC50_Determination Assay_Principle Substrate This compound (Non-fluorescent) Product Metabolite (Highly Fluorescent) Substrate->Product O-deethylation Enzyme CYP Enzyme (e.g., CYP2C9) Enzyme->Product Fluorescence Fluorescence Signal Product->Fluorescence generates Inhibitor Test Compound (Potential Inhibitor) Inhibitor->Enzyme blocks Activity Enzyme Activity Fluorescence->Activity is proportional to

Application Notes and Protocols: Synthesis and Use of 6,7-Diethoxy-4-methylcoumarin Derivatives for Fluorescent Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coumarins are a significant class of benzopyrone compounds, widely recognized for their diverse biological activities and unique fluorescent properties.[1] Their rigid structure, high quantum yield, and photostability make them ideal fluorophores for the development of chemosensors.[2] By modifying the coumarin (B35378) core with specific recognition moieties, highly selective and sensitive fluorescent probes can be designed for detecting various analytes, including metal ions, anions, and biologically relevant small molecules.[2][3]

This document provides detailed protocols for the synthesis of 6,7-diethoxy-4-methylcoumarin, a key scaffold, and its subsequent derivatization for sensing applications. It also outlines the general procedure for utilizing these derivatives in fluorescence-based detection assays.

Part 1: Synthesis Protocols

The synthesis of the coumarin core is most commonly achieved via the Pechmann condensation, a straightforward and widely used method for preparing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions.[1][4][5]

Protocol 1.1: Synthesis of this compound via Pechmann Condensation

This protocol describes the synthesis of the core scaffold using 3,4-diethoxyphenol (B181631) and ethyl acetoacetate.

Materials and Reagents:

  • 3,4-Diethoxyphenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Indium(III) chloride (InCl₃) as a catalyst[4]

  • Ethanol

  • Ice-cold water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser (if heating)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup (Acid Catalyst Method): In a round-bottom flask placed in an ice bath, slowly add concentrated sulfuric acid (e.g., 15 mL).[6] Chill the acid to below 10°C.

  • In a separate flask, mix 1 equivalent of 3,4-diethoxyphenol with 1.1 equivalents of ethyl acetoacetate.[6]

  • Condensation: Slowly add the phenol/ester mixture dropwise to the chilled, stirring sulfuric acid, ensuring the temperature remains below 20°C.[6]

  • After the addition is complete, continue stirring the mixture in the ice bath for 10-15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC).

  • Precipitation: Pour the reaction mixture slowly into a beaker containing ice-cold water. A solid precipitate of crude this compound will form.[6]

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid several times with cold water to remove residual acid.[6]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

G A 3,4-Diethoxyphenol C Pechmann Condensation (Acid Catalyst, e.g., H₂SO₄) A->C B Ethyl Acetoacetate B->C D Transesterification (Intermediate) C->D + H⁺ E Intramolecular Cyclization D->E Michael Addition F Dehydration E->F - H₂O G This compound F->G

Caption: Synthesis of this compound via Pechmann condensation.
Protocol 1.2: Functionalization for Sensing Applications

To create a chemosensor, a recognition unit (e.g., a chelating group for metal ions) must be attached to the coumarin fluorophore. A common strategy involves functionalizing the 4-methyl group.

Procedure: Synthesis of a 4-Substituted Derivative (General)

  • Bromination: Reflux the starting coumarin (this compound) with N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide (DBP) in a solvent such as carbon tetrachloride or chloroform.[7] This reaction yields 4-bromomethyl-6,7-diethoxycoumarin.

  • Nucleophilic Substitution: React the 4-bromomethyl derivative with a nucleophile containing the desired recognition moiety (e.g., an amine, thiol, or pyridine-containing ligand). This substitution reaction attaches the sensing group to the coumarin scaffold.[7]

  • Purification: Purify the final product using column chromatography or recrystallization.

Part 2: Application Notes and Protocols for Sensing

Coumarin-based sensors often operate via mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or chelation-enhanced fluorescence (CHEF), leading to a detectable change in fluorescence intensity or a spectral shift upon analyte binding.[3]

Protocol 2.1: General Procedure for Fluorescence-Based Analyte Detection

Materials and Reagents:

  • Synthesized coumarin derivative sensor (stock solution in a suitable solvent like DMSO or acetonitrile).

  • Buffer solution appropriate for the assay (e.g., HEPES, Tris-HCl for biological pH).

  • Analyte stock solutions of known concentrations.

  • Fluorometer or fluorescence plate reader.

  • Cuvettes or microplates.

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the coumarin sensor in the chosen buffer. The final concentration is typically in the low micromolar (µM) range.

  • Titration Experiment:

    • To a series of cuvettes or wells, add the sensor working solution.

    • Add increasing concentrations of the target analyte to each cuvette/well.

    • Include a control sample containing only the sensor solution (no analyte).

  • Incubation: Allow the solutions to incubate for a specific period (e.g., 10-30 minutes) at a constant temperature to ensure the binding reaction reaches equilibrium.[8]

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of the coumarin sensor.

    • Record the fluorescence emission spectrum or the intensity at the emission maximum for each sample.

  • Data Analysis:

    • Plot the fluorescence intensity (or the ratio of intensities at two wavelengths for ratiometric sensors) against the analyte concentration.

    • Determine the linear range and calculate the Limit of Detection (LOD) from the titration data.

G A Synthesize and Purify Coumarin Derivative B Prepare Stock Solutions (Sensor and Analytes) A->B C Prepare Working Solutions in Assay Buffer B->C D Perform Fluorescence Titration (Add Analyte to Sensor) C->D E Incubate Samples D->E F Measure Fluorescence Spectra E->F G Data Analysis (Plot Intensity vs. Concentration) F->G H Determine LOD, Selectivity, and Linear Range G->H

Caption: General experimental workflow for analyte sensing using a coumarin derivative.
Signaling Mechanism: Chelation-Enhanced Fluorescence Quenching (CHEQ)

Many coumarin sensors designed for heavy metal ions like Cu²⁺ operate through a fluorescence quenching mechanism.[9][10][11] In the absence of the ion, the sensor fluoresces strongly. Upon binding the metal ion, a non-radiative decay pathway is introduced, leading to a decrease in fluorescence intensity.

G cluster_0 Before Analyte Binding cluster_1 After Analyte Binding A Light Excitation (hν_ex) B Sensor (Ground State) C Sensor* (Excited State) B->C Excitation F Sensor-Analyte Complex (Ground State) B->F + Analyte C->B Non-Radiative Decay (Slow) D Strong Fluorescence (hν_em) C->D Radiative Decay E Light Excitation (hν_ex) G Sensor-Analyte Complex* (Excited State) F->G Excitation H Fluorescence Quenched G->H Non-Radiative Decay (Fast) I Analyte (e.g., Cu²⁺)

References

Measuring Enzyme Kinetics with 6,7-Diethoxy-4-methylcoumarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6,7-Diethoxy-4-methylcoumarin as a fluorogenic substrate for measuring enzyme kinetics, particularly for cytochrome P450 (CYP) enzymes. This document outlines the underlying principles, detailed experimental protocols, data analysis, and visualization of the relevant biological pathways.

Introduction

This compound is a fluorogenic substrate that, upon enzymatic O-deethylation, is converted to a highly fluorescent product. This conversion allows for the sensitive and continuous monitoring of enzyme activity, making it a valuable tool in drug metabolism studies, enzyme inhibition screening, and fundamental enzymology research. The primary enzymes known to metabolize coumarin (B35378) derivatives are from the cytochrome P450 superfamily, which are crucial in the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds.

The enzymatic reaction involves the oxidative O-deethylation of this compound, primarily by CYP enzymes, to form the fluorescent metabolite, 6-ethoxy-7-hydroxy-4-methylcoumarin or 7-ethoxy-6-hydroxy-4-methylcoumarin, and subsequently to 6,7-dihydroxy-4-methylcoumarin. The increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction.

Core Principles and Applications

The use of this compound in enzyme kinetic assays is based on the following principles:

  • Fluorogenic Nature: The substrate itself is weakly fluorescent, while the deethylated product exhibits strong fluorescence, providing a high signal-to-noise ratio.

  • Enzyme Specificity: While coumarin derivatives can be metabolized by several CYP isozymes, specific isoforms may exhibit preferential activity, allowing for the characterization of isozyme-specific kinetics.

  • High-Throughput Screening: The fluorescence-based readout is amenable to microplate formats, enabling the rapid screening of large compound libraries for potential enzyme inhibitors or activators.

  • Kinetic Parameter Determination: The assay can be used to determine key Michaelis-Menten kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which are essential for characterizing enzyme performance and inhibition.

Experimental Protocols

The following protocols provide a general framework for conducting enzyme kinetic assays using this compound. These should be optimized based on the specific enzyme source (e.g., recombinant enzymes, liver microsomes) and experimental setup.

Protocol 1: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

This protocol describes the determination of Km and Vmax for an enzyme with this compound.

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Enzyme source (e.g., human liver microsomes, recombinant CYP enzyme)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a series of dilutions of this compound in the reaction buffer. The final concentrations should typically range from 0.1 to 10 times the expected Km.

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the reaction buffer and the NADPH regenerating system.

  • Enzyme Addition: Add the enzyme source to each well. The final protein concentration should be optimized to ensure a linear reaction rate for the desired incubation time.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the this compound dilutions to the wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The excitation and emission wavelengths for the product are typically in the range of 380-410 nm and 440-460 nm, respectively. It is crucial to determine the optimal excitation and emission wavelengths for the specific product and instrument used.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration from the linear phase of the fluorescence versus time plot.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

Protocol 2: Enzyme Inhibition Assay (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Same as Protocol 1

  • Test inhibitor compound (stock solution in a suitable solvent)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the reaction buffer.

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, and the enzyme source.

  • Inhibitor Addition: Add the inhibitor dilutions to the respective wells. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding this compound at a fixed concentration (typically at or near its Km value).

  • Fluorescence Measurement: Monitor the fluorescence increase as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Quantitative data from enzyme kinetic studies should be summarized in a clear and structured format.

Table 1: Michaelis-Menten Kinetic Parameters for the O-Deethylation of Coumarin Derivatives by Human CYP Isozymes

SubstrateCYP IsozymeKm (µM)Vmax (pmol/min/pmol CYP)Reference Compound
7-EthoxycoumarinCYP1A2LowLowYes
7-EthoxycoumarinCYP2E1HighHighYes
7-EthoxycoumarinCYP2B6Similar to CYP2E1Similar to CYP1A2Yes
7-Methoxy-4-(trifluoromethyl)coumarinCYP2C9~5-10Not specifiedYes
3-Cyano-7-ethoxycoumarinCYP1A2 / CYP2C19Not specifiedNot specifiedYes

Note: Data for specific coumarin derivatives are presented as representative examples. Kinetic parameters for this compound should be experimentally determined.

Visualization of Pathways and Workflows

Signaling Pathway: Cytochrome P450 Catalytic Cycle

The diagram below illustrates the general catalytic cycle of cytochrome P450 enzymes, which is the primary pathway for the metabolism of this compound.

CYP450_Catalytic_Cycle Substrate 6,7-Diethoxy-4- methylcoumarin (S) Enzyme_S_Fe3 CYP450-S (Fe³⁺) Substrate->Enzyme_S_Fe3 Binds to active site Product Fluorescent Product (S-OH) Enzyme_Fe3 CYP450 (Fe³⁺) Product->Enzyme_Fe3 Product Release Enzyme_S_Fe2 CYP450-S (Fe²⁺) Enzyme_S_Fe3->Enzyme_S_Fe2 Enzyme_S_Fe2_O2 CYP450-S (Fe²⁺)-O₂ Enzyme_S_Fe2->Enzyme_S_Fe2_O2 Enzyme_S_Fe3_O2_minus CYP450-S (Fe³⁺)-O₂⁻ Enzyme_S_Fe2_O2->Enzyme_S_Fe3_O2_minus Enzyme_S_Fe3_OOH CYP450-S (Fe³⁺)-OOH Enzyme_S_Fe3_O2_minus->Enzyme_S_Fe3_OOH Enzyme_S_FeO CYP450-S (FeO)³⁺ Enzyme_S_Fe3_OOH->Enzyme_S_FeO H2O H₂O Enzyme_S_Fe3_OOH->H2O Enzyme_S_FeO->Product Substrate Oxidation NADPH NADPH NADP NADP⁺ O2 O₂ O2->Enzyme_S_Fe2 e_minus_1 e⁻ e_minus_1->Enzyme_S_Fe3 e_minus_2 e⁻ e_minus_2->Enzyme_S_Fe2_O2 H_plus_1 H⁺ H_plus_1->Enzyme_S_Fe3_O2_minus H_plus_2 H⁺ H_plus_2->Enzyme_S_Fe3_OOH

Caption: General catalytic cycle of cytochrome P450 enzymes.

Experimental Workflow: Enzyme Kinetic Assay

The following diagram outlines the logical flow of an enzyme kinetic experiment using this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Dilutions (this compound) start_reaction Initiate Reaction with Substrate prep_substrate->start_reaction prep_enzyme Prepare Enzyme Solution mix_reagents Combine Buffer, NADPH System, and Enzyme in Microplate prep_enzyme->mix_reagents prep_reagents Prepare Reaction Buffer and NADPH Regenerating System prep_reagents->mix_reagents pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate pre_incubate->start_reaction measure_fluorescence Monitor Fluorescence Increase start_reaction->measure_fluorescence calc_velocity Calculate Initial Velocities measure_fluorescence->calc_velocity plot_data Plot Velocity vs. Substrate Concentration calc_velocity->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: Workflow for a typical enzyme kinetic assay.

Conclusion

This compound serves as a valuable fluorogenic substrate for the characterization of enzyme kinetics, particularly for cytochrome P450 isozymes. The protocols and principles outlined in these application notes provide a solid foundation for researchers to design and execute robust kinetic assays. Accurate determination of kinetic parameters and inhibition constants is critical for understanding the metabolic fate of new chemical entities and for avoiding potential drug-drug interactions, thereby playing a crucial role in the drug development pipeline.

Troubleshooting & Optimization

How to reduce photobleaching of 6,7-Diethoxy-4-methylcoumarin in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of 6,7-Diethoxy-4-methylcoumarin in microscopy applications.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescent signal, which can significantly compromise the quality and quantitative accuracy of microscopy data. The underlying mechanism often involves the fluorophore entering a long-lived, highly reactive triplet state after excitation. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS) that chemically alter the fluorophore, rendering it non-fluorescent.

Q2: What are the primary strategies to minimize photobleaching of this compound?

A2: A multi-pronged approach is the most effective way to combat photobleaching. The key strategies include:

  • Use of Antifade Reagents: Incorporating commercial or homemade antifade reagents into the mounting medium is a crucial step. These reagents work by scavenging free radicals and reducing the rate of photobleaching.

  • Optimization of Imaging Parameters: Minimizing the intensity and duration of the excitation light is critical. This includes using the lowest possible laser power, shortest exposure times, and reducing the frequency of image acquisition.

  • Control of the Local Environment: The chemical environment surrounding the fluorophore can influence its photostability. Factors such as the pH and viscosity of the mounting medium can be optimized to reduce photobleaching.

  • Proper Experimental Technique: Careful handling of the sample and microscope setup can also help. For instance, finding the region of interest using a transmitted light source before switching to fluorescence can minimize unnecessary light exposure.

Q3: Are there specific antifade reagents recommended for coumarin (B35378) dyes like this compound?

A3: Yes, several antifade reagents are effective for coumarin dyes. These can be broadly categorized into commercial and homemade solutions.

  • Commercial Antifade Reagents: Products like VECTASHIELD®, ProLong™ Gold, and SlowFade™ have been shown to be effective in reducing the photobleaching of coumarin dyes. VECTASHIELD, in particular, has been demonstrated to significantly increase the half-life of coumarin fluorescence.[1]

  • Homemade Antifade Reagents: Common components of homemade antifade reagents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[2][3] NPG is a popular choice as it is less toxic than PPD and can be used in live-cell imaging.

Troubleshooting Guides

Issue 1: Rapid loss of fluorescence signal during imaging.

Possible Cause Troubleshooting Steps
Excessive Excitation Light Reduce the laser power or lamp intensity to the minimum required for a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the light.
Long Exposure Times Use the shortest possible exposure time for each image acquisition. Keep the shutter closed when not actively imaging.
Absence of Antifade Reagent Mount the specimen in a suitable antifade mounting medium. For fixed cells, commercial options or a homemade n-propyl gallate (NPG) solution are recommended. For live-cell imaging, consider reagents like ProLong™ Live Antifade Reagent.[4]
Oxygen-Mediated Photodamage For fixed samples, ensure the mounting medium is properly sealed to limit oxygen access. For live-cell imaging, consider using an oxygen scavenging system if the experiment is particularly sensitive.

Issue 2: High background fluorescence.

Possible Cause Troubleshooting Steps
Autofluorescence of Antifade Reagent Some antifade reagents, like p-phenylenediamine (PPD), can exhibit autofluorescence, especially with UV excitation.[5] If using a UV-excitable dye, consider an alternative antifade reagent or a commercial formulation with low background fluorescence.
Unbound Fluorophore Ensure that the sample is thoroughly washed after staining to remove any unbound this compound, which can contribute to background signal.
Suboptimal Mounting Medium pH The fluorescence of some coumarin derivatives can be pH-sensitive.[6][7] Ensure the pH of your mounting medium is optimized for your fluorophore, typically in the neutral to slightly alkaline range for many coumarins.

Quantitative Data

FluorophorePhotobleaching Quantum Yield (Φb)Reference
Coumarin 1203.4 x 10⁻⁴[8]
Coumarin 3071.5 x 10⁻⁴[8]
Coumarin 1024.3 x 10⁻⁴[8]
Fluorescein10⁻⁴ - 10⁻⁵[9]

The effectiveness of antifade reagents can be demonstrated by comparing the fluorescence half-life of a fluorophore in the presence and absence of the reagent.

Mounting MediumHalf-life of Coumarin Fluorescence (seconds)Reference
90% glycerol (B35011) in PBS (pH 8.5)25[1]
Vectashield106[1]

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes how to prepare a commonly used homemade antifade mounting medium.

Materials:

  • n-propyl gallate (NPG)

  • Glycerol (high purity)

  • Phosphate-buffered saline (PBS), 10x stock solution, pH 7.4

  • Deionized water

Procedure:

  • Prepare a 10% (w/v) stock solution of NPG in glycerol. To do this, warm the glycerol to aid in dissolving the NPG. Stir until fully dissolved. This may take some time.

  • In a separate container, prepare a 90% glycerol solution in 1x PBS. For example, to make 10 ml, mix 9 ml of glycerol with 1 ml of 10x PBS.

  • Add the 10% NPG/glycerol stock solution to the 90% glycerol/PBS solution to achieve a final NPG concentration of 0.1-0.5%. For example, add 0.1-0.5 ml of the NPG stock to 9.9-9.5 ml of the glycerol/PBS solution.

  • Mix thoroughly and store in small aliquots at -20°C, protected from light.

Protocol 2: Imaging Fixed Cells with this compound and an Antifade Reagent

This protocol provides a general workflow for imaging fixed cells stained with this compound.

Materials:

  • Fixed cells stained with this compound on a microscope slide or coverslip

  • Antifade mounting medium (e.g., commercial VECTASHIELD® or homemade NPG medium)

  • Microscope slides and coverslips

  • Nail polish or sealant (optional)

Procedure:

  • After the final wash step of your staining protocol, carefully remove the excess buffer from the slide or coverslip, being careful not to let the specimen dry out.

  • Add a small drop of the antifade mounting medium onto the specimen.

  • Carefully lower a coverslip onto the mounting medium, avoiding air bubbles.

  • If using a non-hardening mounting medium, you can seal the edges of the coverslip with nail polish to prevent the medium from evaporating and to secure the coverslip.

  • Allow the mounting medium to cure or set according to the manufacturer's instructions if applicable.

  • Proceed with imaging, following the recommendations for minimizing light exposure.

Visualizations

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light Bleached Bleached Fluorophore S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->Bleached Chemical Reaction Troubleshooting_Workflow Start Start: Rapid Photobleaching Observed CheckLight Check Excitation Light Start->CheckLight ReducePower Reduce Laser Power / Intensity CheckLight->ReducePower Yes CheckAntifade Using Antifade Reagent? CheckLight->CheckAntifade No ReduceExposure Shorten Exposure Time ReducePower->ReduceExposure ReduceExposure->CheckAntifade AddAntifade Add/Use Antifade Mounting Medium CheckAntifade->AddAntifade No OptimizeAntifade Consider a Different Antifade Reagent CheckAntifade->OptimizeAntifade Yes CheckEnvironment Check Mounting Environment AddAntifade->CheckEnvironment OptimizeAntifade->CheckEnvironment AdjustpH Optimize pH of Mounting Medium CheckEnvironment->AdjustpH Yes End End: Photobleaching Minimized CheckEnvironment->End No AdjustpH->End Antifade_Strategy_Selection Start Start: Select Antifade Strategy SampleType Fixed or Live Cells? Start->SampleType Fixed Fixed Cells SampleType->Fixed Fixed Live Live Cells SampleType->Live Live CommercialVsHomemade Commercial or Homemade? Fixed->CommercialVsHomemade CommercialLive Commercial Live-Cell Reagent (e.g., ProLong™ Live) Live->CommercialLive CommercialFixed Commercial (e.g., VECTASHIELD®, ProLong™ Gold) CommercialVsHomemade->CommercialFixed Commercial Homemade Homemade (e.g., NPG-based) CommercialVsHomemade->Homemade Homemade End End: Implement Antifade Solution CommercialFixed->End Homemade->End CommercialLive->End

References

Troubleshooting low fluorescence signal with 6,7-Diethoxy-4-methylcoumarin probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6,7-Diethoxy-4-methylcoumarin and other coumarin-based fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorogenic substrate.[1][2] Like other coumarin (B35378) derivatives, it is utilized in various biochemical assays due to its fluorescent properties.[3][4] Coumarin-based probes are often used for detecting enzyme activity, where cleavage of a conjugated moiety by a specific enzyme results in a significant increase in fluorescence.[5][6] They are also employed in cellular imaging and as sensors for metal ions.[5]

Q2: What are the general spectral properties of coumarin dyes?

Coumarin dyes typically absorb ultraviolet light (around <380 nm) and emit in the violet-to-blue region of the visible spectrum (around 381-450 nm).[1] The exact excitation and emission maxima are influenced by the specific substituents on the coumarin core and the solvent environment.[7]

Q3: How should this compound be stored?

For long-term storage, it is recommended to store this compound at -20°C for up to one year, or at -80°C for up to two years.[1] Stock solutions should also be stored at these temperatures to prevent degradation.[1]

Troubleshooting Guide: Low Fluorescence Signal

A weak or absent fluorescence signal is a common issue in fluorescence-based assays. The following guide provides a systematic approach to identifying and resolving the root cause of a low signal when using this compound probes.

Diagram: Troubleshooting Workflow for Low Fluorescence Signal

TroubleshootingWorkflow Troubleshooting Low Fluorescence Signal start Low Fluorescence Signal Detected check_reagents Step 1: Verify Reagent Integrity & Concentration start->check_reagents sub_probe Probe Degradation? (Improper Storage) check_reagents->sub_probe [Yes/No] sub_enzyme Enzyme Inactive? (Check Activity with Control) check_reagents->sub_enzyme [Yes/No] sub_conc Suboptimal Concentrations? (Titrate Enzyme & Substrate) check_reagents->sub_conc [Yes/No] check_protocol Step 2: Review Experimental Protocol sub_buffer Incorrect Buffer pH or Composition? check_protocol->sub_buffer [Yes/No] sub_incubation Inadequate Incubation Time/Temp? check_protocol->sub_incubation [Yes/No] check_instrument Step 3: Check Instrument Settings sub_settings Incorrect Ex/Em Wavelengths? check_instrument->sub_settings [Yes/No] sub_gain Gain Setting Too Low? check_instrument->sub_gain [Yes/No] sub_probe->check_protocol sub_enzyme->check_protocol sub_conc->check_protocol sub_buffer->check_instrument sub_incubation->check_instrument solution Signal Restored sub_settings->solution [Resolved] no_solution Issue Persists: Consult Further sub_settings->no_solution [Unresolved] sub_gain->solution [Resolved] sub_gain->no_solution [Unresolved]

Caption: A stepwise guide to troubleshooting low fluorescence signals.

Issue 1: No or Weak Signal

Possible Cause Recommended Solution
Probe Degradation Ensure the this compound probe has been stored correctly, protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent like DMSO.
Low Enzyme Activity The enzyme may be inactive or inhibited. Verify the activity of your enzyme stock using a known positive control or an alternative assay method.
Suboptimal Enzyme or Substrate Concentration The concentrations may not be in the optimal range for detection. Systematically vary the concentrations of both the enzyme and the substrate to find the optimal conditions for your assay.
Incorrect Instrument Settings Ensure the excitation and emission wavelengths on the fluorometer or microplate reader are set correctly for the coumarin fluorophore (typically Ex ~360-380 nm, Em ~440-460 nm). The gain setting on the fluorescence reader may be too low; increasing the gain can amplify the signal.[8][9][10]
Incompatible Buffer Conditions The fluorescence of coumarin derivatives can be sensitive to pH and solvent polarity. Ensure the assay buffer has the optimal pH for both enzyme activity and probe fluorescence.
Photobleaching Minimize the exposure of the probe to excitation light. Use the lowest possible excitation intensity and shortest exposure time that provides a detectable signal. Consider using an anti-fade mounting medium for microscopy applications.[8]

Issue 2: High Background Signal

Possible Cause Recommended Solution
Substrate Instability/Autohydrolysis The fluorogenic substrate may be unstable in the assay buffer and spontaneously hydrolyzing, leading to a high background signal. Incubate the substrate in the assay buffer without the enzyme and measure fluorescence over time. If a significant increase in signal is observed, consider modifying the buffer composition or pH.
Autofluorescence Components of the assay buffer or the biological sample itself may be fluorescent. Measure the fluorescence of individual assay components (buffer, enzyme, sample without probe) to identify the source of autofluorescence.[9]
Contaminated Reagents Use high-purity reagents and solvents to prepare buffers and solutions. Ensure that pipette tips and microplates are clean and free from fluorescent contaminants.
Incorrect Plate Type For fluorescence assays, use black opaque microplates to minimize background signal and prevent crosstalk between wells.[9][10]

Quantitative Data

The specific photophysical properties of this compound are not extensively documented in readily available literature. However, the properties of structurally similar and commonly used coumarin derivatives can provide a useful reference point.

Property 7-Hydroxy-4-methylcoumarin 7-Amino-4-methylcoumarin General Coumarin Substrates
Excitation Max (nm) ~360[11]~380[5]<380 (UV)[1]
Emission Max (nm) ~448[11]~420-460[5]381-450 (Violet)[1]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 1.90 x 10⁴ at 350 nm (for AMCA derivative)[12]1.78 x 10⁴ (for IETD-AMC)[13]Varies significantly with structure and solvent[7]
Quantum Yield (Φ) Data not readily available~0.5 in Ethanol (for AMC)Highly solvent and structure-dependent[7]

Experimental Protocols

Protocol 1: General Enzyme Activity Assay using a Fluorogenic Coumarin Substrate

This protocol provides a general framework for measuring enzyme activity by monitoring the increase in fluorescence upon cleavage of a coumarin-conjugated substrate.

Materials:

  • This compound-based substrate

  • Purified enzyme or cell lysate containing the enzyme of interest

  • Assay Buffer (optimized for enzyme activity and pH)

  • DMSO (for dissolving the substrate)

  • Black, opaque 96-well microplate[9][10]

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the coumarin substrate (e.g., 10 mM) in DMSO.

    • Dilute the substrate stock to a working concentration (e.g., 2x the final desired concentration) in the assay buffer. The optimal concentration is typically near the enzyme's Michaelis-Menten constant (Km).

    • Prepare the enzyme solution at a working concentration (e.g., 2x) in the assay buffer and keep it on ice.

  • Assay Setup:

    • Add 50 µL of the diluted enzyme solution to the wells of the microplate.

    • Include appropriate controls:

      • No Enzyme Control: 50 µL of assay buffer instead of enzyme solution to measure background fluorescence from substrate hydrolysis.

      • No Substrate Control: 50 µL of enzyme solution and 50 µL of assay buffer to measure background from the enzyme solution.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding 50 µL of the diluted substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the coumarin fluorophore.

    • Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a suitable duration (e.g., 30-60 minutes).[6]

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from the experimental readings.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of this curve.[6]

Diagram: Enzyme Activity Assay Workflow

EnzymeAssay Enzyme Activity Assay Workflow prep 1. Reagent Preparation (Substrate & Enzyme Dilutions) setup 2. Assay Setup (Add Enzyme to Plate) prep->setup controls Include Controls (No Enzyme, No Substrate) setup->controls initiate 3. Initiate Reaction (Add Substrate) controls->initiate measure 4. Kinetic Measurement (Read Fluorescence Over Time) initiate->measure analyze 5. Data Analysis (Calculate Reaction Rate) measure->analyze result Enzyme Activity Determined analyze->result

Caption: Workflow for a typical fluorogenic enzyme activity assay.

Protocol 2: Cellular Staining with a Coumarin Probe

This protocol provides a general method for staining either live or fixed cells with a cell-permeant coumarin probe.

Materials:

  • Cell-permeant coumarin probe (e.g., this compound if cell-permeant)

  • Cells cultured on glass-bottom dishes or coverslips

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • DMSO

  • (For fixed cells) 4% Paraformaldehyde (PFA) in PBS

  • (Optional for fixed cells) 0.1-0.5% Triton X-100 in PBS for permeabilization

  • Fluorescence microscope

Procedure for Live-Cell Staining:

  • Prepare Staining Solution: Prepare a 1-10 µM working solution of the coumarin probe in pre-warmed serum-free cell culture medium from a 10 mM DMSO stock. The optimal concentration should be determined empirically.

  • Cell Loading: Wash the cultured cells once with pre-warmed PBS. Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or an appropriate imaging buffer.

  • Imaging: Immediately acquire fluorescence images using a microscope equipped with a suitable filter set for the coumarin dye (e.g., DAPI filter set).

Procedure for Fixed-Cell Staining:

  • Cell Fixation: Wash cultured cells with PBS and then fix by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If targeting intracellular structures, incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.

  • Staining: Incubate the fixed cells with a 1-10 µM working solution of the coumarin probe in PBS for 20-30 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Mount and Image: Mount the coverslips onto microscope slides using an appropriate mounting medium and image with a fluorescence microscope.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in 6,7-Diethoxy-4-methylcoumarin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in experiments utilizing 6,7-Diethoxy-4-methylcoumarin. By addressing common challenges and providing detailed protocols, this guide aims to enhance the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectral properties of this compound?

This compound is a fluorogenic substrate with excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively.[1] These properties are essential for configuring fluorescence plate readers, microscopes, and other fluorescence detection instruments.

Q2: What are the main applications of this compound in research?

This compound is primarily used as a fluorogenic substrate for various enzymes.[1][2] It is also identified as a metabolite of Cordyceps militaris.[1][2] Its utility extends to being a fluorescent probe in cellular and biochemical assays.

Q3: How does pH affect the fluorescence of coumarin-based probes?

The fluorescence of many coumarin (B35378) derivatives, particularly those with hydroxyl groups, is sensitive to pH.[3][4] While this compound is expected to be more stable due to the ethoxy groups, significant pH deviations from the optimal range for your experiment can still influence fluorescence intensity and potentially increase background noise. It is crucial to maintain a stable pH environment throughout the assay.

Q4: What are common causes of high background fluorescence in coumarin-based assays?

High background can stem from several sources, including the intrinsic fluorescence of biological media, serum components, or the test compounds themselves.[5] Autofluorescence from cells and impurities in reagents can also contribute to elevated background signals.

Q5: Can this compound be used in cell-based assays?

Yes, coumarin derivatives are utilized as fluorescent probes in cellular studies for biological imaging.[6] However, optimizing cell-based assays requires careful consideration of potential cytotoxicity at high concentrations and managing cellular autofluorescence.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound, focusing on enhancing the signal-to-noise ratio.

Issue 1: Low Fluorescence Signal

A weak or absent signal can be a significant hurdle. The following workflow helps diagnose the root cause.

Low_Signal_Troubleshooting start Low Signal Detected check_instrument Verify Instrument Settings (Excitation/Emission Wavelengths, Gain, Bandwidth) start->check_instrument check_reagents Assess Reagent Integrity (Proper Storage, Fresh Dilutions) check_instrument->check_reagents Settings Correct optimize_conc Optimize Substrate Concentration check_reagents->optimize_conc Reagents OK check_enzyme Evaluate Enzyme Activity (Positive Controls, Enzyme Titration) optimize_conc->check_enzyme Concentration Optimized solution Signal Optimized check_enzyme->solution Activity Confirmed

Diagram 1. Workflow for troubleshooting low fluorescence signal.
  • Incorrect Instrument Settings: Ensure your fluorometer or plate reader is set to the correct excitation and emission wavelengths for this compound (Ex: ~344 nm, Em: ~445 nm).[1] Optimize the detector gain to enhance signal detection without saturating the detector.

  • Reagent Degradation: Prepare fresh dilutions of the substrate from a properly stored stock solution. Coumarin compounds can be sensitive to light, so minimize exposure.

  • Suboptimal Substrate Concentration: The concentration of this compound should be optimized for your specific enzyme system, ideally around the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to enzyme activity.

  • Enzyme Inactivity: Verify the activity of your enzyme using a known positive control substrate or a new batch of enzyme.

Issue 2: High Background Fluorescence

Elevated background noise can obscure the specific signal, leading to a poor signal-to-noise ratio.

  • Media and Buffer Interference: Use phenol (B47542) red-free media for cell-based assays. Test all buffer components for intrinsic fluorescence at the excitation and emission wavelengths of the coumarin.

  • Autofluorescence: For cell-based assays, include a "cells-only" control to quantify the level of autofluorescence.

  • Impure Reagents: Use high-purity solvents and reagents to prepare your assay solutions.

Issue 3: Signal Instability and Photobleaching

A decreasing signal over time can indicate photobleaching of the fluorophore.

  • Reduce Excitation Light Intensity: Use the lowest light intensity that provides a detectable signal. Neutral density filters can be employed to attenuate the excitation light.

  • Minimize Exposure Time: Limit the duration of light exposure during measurements, especially in kinetic assays.

  • Use Antifade Reagents: For microscopy applications, consider using a commercial antifade mounting medium to reduce photobleaching.

Quantitative Data

The following table summarizes the key spectral properties of this compound. Note that some photophysical parameters are highly dependent on the solvent and experimental conditions.

ParameterValueReference
Excitation Maximum (λex) ~344 nm[1]
Emission Maximum (λem) ~445 nm[1]
Molecular Weight 248.27 g/mol
Quantum Yield (Φ) Solvent Dependent-
Molar Extinction Coefficient (ε) Solvent Dependent-

Experimental Protocols

General Protocol for a Fluorogenic Enzyme Assay

This protocol provides a general framework for using this compound as a substrate in a 96-well plate format. It should be optimized for your specific enzyme and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer that is optimal for your enzyme's activity and does not interfere with the fluorescence of the coumarin.
  • Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a high-purity organic solvent such as DMSO. Store protected from light at -20°C or -80°C.[1]
  • Enzyme Solution: Prepare a working solution of your enzyme in cold assay buffer just before use.

2. Assay Procedure:

  • Add the desired volume of assay buffer to the wells of a black, clear-bottom 96-well plate.
  • If testing inhibitors, add the inhibitor solution to the appropriate wells.
  • Add the enzyme solution to all wells except for the "no-enzyme" control.
  • To initiate the reaction, add the this compound substrate to all wells. The final concentration should be optimized for your assay.
  • Immediately place the plate in a pre-warmed fluorescence plate reader.

3. Fluorescence Measurement:

  • Set the instrument's excitation wavelength to ~344 nm and the emission wavelength to ~445 nm.
  • For kinetic assays, record the fluorescence intensity at regular intervals over a defined period.
  • For endpoint assays, incubate the plate for a fixed time at the optimal temperature for your enzyme, then measure the final fluorescence.

4. Data Analysis:

  • Subtract the background fluorescence (from the "no-enzyme" control) from all experimental readings.
  • For kinetic assays, determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
  • The rate of increase in fluorescence is directly proportional to the enzyme activity.

prep_reagents [label="1. Prepare Reagents\n(Assay Buffer, Substrate Stock, Enzyme Solution)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup_plate [label="2. Set Up 96-Well Plate\n(Add Buffer, Inhibitors, Enzyme)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; initiate_reaction [label="3. Initiate Reaction\n(Add this compound Substrate)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure_fluorescence [label="4. Measure Fluorescence\n(Ex: ~344 nm, Em: ~445 nm)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; analyze_data [label="5. Analyze Data\n(Subtract Background, Determine Reaction Rate)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_reagents -> setup_plate; setup_plate -> initiate_reaction; initiate_reaction -> measure_fluorescence; measure_fluorescence -> analyze_data; }

Diagram 2. General workflow for a fluorogenic enzyme assay.

Signaling Pathway Involvement

Recent studies have shown that structurally similar coumarin derivatives, such as 6,7-dimethoxy-4-methylcoumarin (B14643) and 6,7-dihydroxy-4-methylcoumarin, can exert anti-inflammatory effects by modulating key signaling pathways. Specifically, these compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways in macrophage cell lines like RAW 264.7.[3][4][5][7][8] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as iNOS, COX-2, and various cytokines.[3][4][5]

The proposed mechanism involves the suppression of the phosphorylation of key signaling proteins within the MAPK cascade (ERK, JNK, and p38) and the inhibition of IκB-α phosphorylation, which is a critical step in the activation of the NF-κB pathway.[3][4][5]

Signaling_Pathway_Inhibition cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates IKK IKK TLR4->IKK activates pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) p38->pro_inflammatory promote ERK->pro_inflammatory promote JNK->pro_inflammatory promote IkBa IκB-α IKK->IkBa phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->pro_inflammatory induces Coumarin This compound (and related compounds) Coumarin->p38 inhibits phosphorylation Coumarin->ERK inhibits phosphorylation Coumarin->JNK inhibits phosphorylation Coumarin->IkBa inhibits phosphorylation IkBa_p->NFkB releases

References

Technical Support Center: Efficient Protein Labeling with 6,7-Diethoxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of protein labeling with 6,7-Diethoxy-4-methylcoumarin.

FAQs: Quick Answers to Common Questions

Q1: What is the reactive group on this compound used for protein labeling?

A1: this compound is typically supplied as an amine-reactive N-hydroxysuccinimide (NHS) ester. This chemistry specifically targets primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues on the protein, to form a stable amide bond.[1]

Q2: What is the optimal pH for the labeling reaction?

A2: The optimal pH for NHS ester reactions is between 8.3 and 8.5.[1] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the NHS ester is more prone to hydrolysis, which reduces labeling efficiency.

Q3: What buffers should I use for the labeling reaction?

A3: It is crucial to use a buffer that does not contain primary amines, as they will compete with the protein for reaction with the NHS ester.[1] Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Buffers such as Tris should be avoided.[1]

Q4: How should I store the this compound NHS ester?

A4: The dye should be stored at -20°C to -80°C, protected from light and moisture, to prevent degradation.[1] It is advisable to prepare fresh solutions of the dye in an anhydrous solvent like DMSO or DMF immediately before use.[1]

Q5: What are the excitation and emission wavelengths for this compound?

A5: Coumarin (B35378) dyes typically have an excitation wavelength of less than 380 nm (Ultraviolet) and an emission wavelength in the range of 381-450 nm (Violet).[2]

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal

A weak or absent fluorescence signal can be due to several factors throughout the experimental workflow. A systematic approach is necessary to identify the cause.[1]

Potential Cause Troubleshooting Steps
Poor Labeling Efficiency - Verify Labeling Chemistry: Confirm that your protein has accessible primary amines for labeling.[1] - Check Reaction Buffer pH: Ensure the pH of the labeling reaction is optimal (8.3-8.5).[1] - Assess Dye Quality: Use freshly prepared dye solutions and ensure the dye has been stored correctly.[1] - Optimize Dye-to-Protein Ratio: A suboptimal molar ratio can lead to under-labeling. A typical starting point for optimization is a 10- to 20-fold molar excess of the dye.[1] - Confirm Protein Concentration: Accurate protein concentration is essential for calculating the correct molar ratios.[1]
Fluorescence Quenching - Over-labeling: An excessive dye-to-protein ratio can cause self-quenching. Try reducing the molar excess of the dye in the reaction.[1]
Improper Purification - Removal of Free Dye: Unbound dye can contribute to high background and interfere with accurate signal measurement. Use appropriate purification methods like size exclusion chromatography (gel filtration) or dialysis to remove all unbound dye.[1]
Environmental Effects - Local Environment of the Dye: The fluorescence of the coumarin dye can be sensitive to its local environment on the protein. Changes in polarity or pH can affect the quantum yield.
Imaging/Measurement Setup - Incorrect Filter Sets: Ensure that the excitation and emission filters are appropriate for the spectral properties of this compound.
Issue 2: Protein Precipitation During or After Labeling
Potential Cause Troubleshooting Steps
Increased Hydrophobicity - High Degree of Labeling: The coumarin dye is hydrophobic, and attaching too many dye molecules can decrease the solubility of the protein. Reduce the dye-to-protein molar ratio in the labeling reaction.
Denaturation by Organic Solvent - High Concentration of DMSO/DMF: While necessary to dissolve the dye, a high concentration of organic solvent in the final reaction mixture can denature the protein. Keep the volume of the dye stock solution to a minimum, typically no more than 10% of the total reaction volume.
Suboptimal Buffer Conditions - Incorrect pH or Salt Concentration: Ensure the buffer conditions are optimal for your specific protein's stability.
Issue 3: Unexpected Spectral Shifts
Potential Cause Troubleshooting Steps
Environmental Sensitivity of the Dye - Conformational Changes in the Protein: The local environment around the conjugated dye can alter its spectral properties. Binding events or conformational changes in the protein can lead to shifts in the excitation or emission spectra.
High Background from Unbound Dye - Incomplete Purification: The fluorescence spectrum of the free dye can differ from the conjugated dye. Ensure complete removal of all unbound dye.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[1]

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze your protein into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 10-20 fold molar excess of dye is a good starting point.[1]

    • Slowly add the dye solution to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. For less stable proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-18 hours).

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein (typically the first colored band to elute).

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the coumarin dye (Amax, typically around 340-360 nm).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • CF (Correction Factor): A280 of the dye / Amax of the dye. This value may need to be determined empirically or obtained from the dye manufacturer.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / ε_dye

      • ε_dye: Molar extinction coefficient of the dye at its Amax.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

ParameterRecommended RangeNotes
Dye-to-Protein Molar Ratio 10:1 to 40:1Start with a 10-20 fold excess and optimize for your specific protein.[1][3]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.
Reaction pH 8.3 - 8.5Crucial for efficient NHS ester chemistry.[1]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature is typical. Use 4°C for sensitive proteins, but increase the reaction time.
Reaction Time 1 - 18 hoursStart with 1-2 hours at room temperature and optimize as needed.
Solvent for Dye Anhydrous DMSO or DMFUse the minimal volume required to dissolve the dye.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) reaction Incubate Protein and Dye (1-18 hours, RT or 4°C, protected from light) prep_protein->reaction Add dye to protein prep_dye Prepare Dye Stock Solution (1-10 mg/mL in anhydrous DMSO/DMF) prep_dye->reaction purify Size-Exclusion Chromatography (e.g., Sephadex G-25) reaction->purify Separate conjugate from free dye analysis Characterize Labeled Protein (Determine DOL, assess activity) purify->analysis Collect labeled protein fractions

Caption: Experimental workflow for protein labeling.

troubleshooting_workflow decision decision issue issue solution solution start Start Troubleshooting issue_node Low/No Fluorescence start->issue_node check_dol DOL Measured? issue_node->check_dol dol_low DOL < 0.5? check_dol->dol_low Yes check_instrument Check Instrument Settings (Filters, exposure) check_dol->check_instrument No dol_high DOL > 10? dol_low->dol_high No optimize_labeling Optimize Labeling Conditions (pH, dye:protein ratio, reaction time) dol_low->optimize_labeling Yes reduce_ratio Reduce Dye:Protein Ratio dol_high->reduce_ratio Yes dol_high->check_instrument No

Caption: Troubleshooting logic for low fluorescence.

References

How to choose the right filter set for 6,7-Diethoxy-4-methylcoumarin imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting the optimal filter set for imaging 6,7-Diethoxy-4-methylcoumarin, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their fluorescence microscopy experiments.

Choosing the Right Filter Set for this compound

Question: What are the key considerations for selecting a filter set for this compound imaging?

Answer:

Selecting the appropriate filter set is critical for achieving a high signal-to-noise ratio in fluorescence imaging. For this compound, a coumarin (B35378) derivative, the ideal filter set should be matched to its specific excitation and emission spectra. While the exact peak wavelengths can be influenced by the local microenvironment, this compound is generally excited by ultraviolet (UV) light and emits blue fluorescence.[1]

The primary components of a filter set are the excitation filter, the dichroic beamsplitter, and the emission filter.

  • Excitation Filter: This filter selects the wavelengths from the light source that will excite the fluorophore. For this compound, this will be in the UV range, typically below 380 nm.[1]

  • Dichroic Beamsplitter: This component reflects the excitation light towards the sample and transmits the emitted fluorescence towards the detector. The cut-off wavelength of the dichroic mirror should be between the excitation and emission wavelengths.

  • Emission Filter: This filter isolates the fluorescence signal from the sample by blocking stray excitation light and other unwanted background signals. For this coumarin, the emission filter should pass light in the blue region of the spectrum, generally between 381 nm and 450 nm.[1]

The choice between a bandpass and a longpass emission filter is also a key consideration. A bandpass filter will provide a more specific signal with a darker background, which is often preferred for quantitative measurements. A longpass filter will collect more total signal, resulting in a brighter image, but may also allow for more background and bleed-through from other fluorophores.

Recommended Filter Sets

Based on the spectral characteristics of coumarin dyes, several commercially available filter sets are suitable for this compound imaging. The following table summarizes some potential options.

Filter Set Name/TypeExcitation Filter (nm)Dichroic Beamsplitter (nm)Emission Filter (nm)Key Features
Coumarin/DAPI/Hoechst 350/50400LP460/50Standard set for UV-excited blue fluorophores.
Chroma 19011 (Coumarin/Pacific Blue Longpass) AT405/30xAT440DCAT450lpLongpass emission for brighter signal.[2][3]
Chroma 49021 (EBFP2/Coumarin/Attenuated DAPI) ET405/20xT425lpxrET460/50mBandpass emission for higher contrast.[4]
Omega XF403 (Pacific Blue/BFP) 380QM50405DRLP450QM65Suitable for a range of blue fluorescent proteins and dyes.[5]
Semrock DAPI-5050C FF01-387/11-25FF01-416/LP-25FF01-460/50-25High-performance set with steep edges for minimal crosstalk.

Note: The optimal filter set may vary depending on the specific microscope setup, light source, and experimental conditions. It is always recommended to verify the performance of a filter set with your sample.

Troubleshooting Guide

Question: I am experiencing a weak fluorescence signal. What are the possible causes and solutions?

Answer:

A weak signal can be frustrating, but a systematic approach can help identify the issue.

  • Incorrect Filter Set: Ensure that your filter set is appropriate for the UV excitation and blue emission of this compound.

  • Low Fluorophore Concentration: The concentration of the dye may be too low. Consider increasing the concentration or optimizing the labeling protocol.

  • Photobleaching: Coumarin dyes can be susceptible to photobleaching.[6] To minimize this, reduce the excitation light intensity, decrease the exposure time, and use an anti-fade mounting medium.

  • Environmental Effects: The fluorescence of coumarin dyes can be sensitive to the polarity of the solvent and the pH of the medium. Ensure that the imaging buffer is within the optimal range for the dye.

  • Suboptimal Labeling: If the fluorophore is conjugated to a protein, inefficient labeling can lead to a weak signal. Verify the labeling efficiency and consider optimizing the dye-to-protein ratio. Over-labeling can also lead to quenching.

Question: My images have high background fluorescence. How can I reduce it?

Answer:

High background can obscure your signal of interest. Here are some common causes and solutions:

  • Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, contributing to background. This is particularly common with UV excitation.

    • Solution: Use a bandpass emission filter to exclude some of the autofluorescence. If possible, acquire a background image from an unstained control sample and subtract it from your experimental images.

  • Media and Buffer Components: Some components in cell culture media, like phenol (B47542) red and serum, can be fluorescent.

    • Solution: Image cells in a phenol red-free medium. Wash cells with phosphate-buffered saline (PBS) before imaging.

  • Non-specific Staining: The dye may be binding non-specifically to cellular components.

    • Solution: Optimize your staining protocol by including blocking steps and ensuring adequate washing.

  • Stray Light: Ambient light or light leaks in the microscope path can contribute to background.

    • Solution: Ensure the microscope room is dark and that all light path covers are in place.

Frequently Asked Questions (FAQs)

Q1: Can I use a DAPI filter set for this compound?

A1: Yes, a standard DAPI filter set is often a good starting point for imaging this compound as their spectral properties are similar. However, for optimal performance, a filter set specifically designed for coumarin dyes may provide better signal-to-noise.

Q2: How do I choose between a bandpass and a longpass emission filter?

A2: A bandpass filter is ideal for applications requiring high specificity and low background, such as co-localization studies or quantitative analysis. A longpass filter is suitable when maximizing the collected signal for brighter images is the priority, for instance, when imaging very dim samples.

Q3: Does the light source affect my choice of filter set?

A3: Yes. The spectral output of your light source (e.g., mercury arc lamp, xenon arc lamp, LED) will influence the efficiency of excitation. Ensure that your light source has a strong output in the excitation range of this compound (UV region). The excitation filter in your chosen set should be matched to the peaks of your light source for maximum efficiency.

Q4: How can I confirm that my filter set is optimal for my experiment?

A4: The best way to confirm the optimality of your filter set is to perform a direct comparison. If possible, test different filter sets with your specific sample and imaging conditions. Acquire images with each set and compare the signal intensity, background levels, and overall image quality.

Experimental Protocols

Protocol for Verifying Filter Set Performance
  • Sample Preparation:

    • Prepare a sample stained with this compound according to your standard protocol.

    • Prepare a negative control sample (unstained) to assess autofluorescence.

  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Select the objective lens you intend to use for your experiment.

  • Image Acquisition:

    • Step 3.1: Insert the first filter set you want to test into the microscope's filter turret.

    • Step 3.2: Using your stained sample, find a representative field of view.

    • Step 3.3: Adjust the exposure time to get a bright, but not saturated, signal. Keep this exposure time constant for all filter sets being compared.

    • Step 3.4: Acquire an image.

    • Step 3.5: Without changing the field of view, switch to the unstained control sample and acquire a background image using the same settings.

    • Step 3.6: Repeat steps 3.1-3.5 for each filter set you are comparing.

  • Image Analysis:

    • For each filter set, open the image of the stained sample and the corresponding background image.

    • Measure the mean intensity of the signal in a region of interest (ROI) on the stained sample.

    • Measure the mean intensity of the background in the same ROI on the unstained sample.

    • Calculate the signal-to-background ratio (Signal Mean Intensity / Background Mean Intensity).

    • The filter set with the highest signal-to-background ratio is generally the most suitable for your application.

Visualizations

Filter_Set_Selection_Workflow cluster_prep Preparation cluster_selection Filter Selection cluster_validation Validation Define Fluorophore Define Fluorophore Spectral Properties Spectral Properties Define Fluorophore->Spectral Properties Determine Identify Filter Sets Identify Filter Sets Spectral Properties->Identify Filter Sets Match Compare Specifications Compare Specifications Identify Filter Sets->Compare Specifications Evaluate Test on Sample Test on Sample Compare Specifications->Test on Sample Select Candidate(s) Analyze S/N Ratio Analyze S/N Ratio Test on Sample->Analyze S/N Ratio Acquire Images Optimal Filter Set Optimal Filter Set Analyze S/N Ratio->Optimal Filter Set Choose Best

Caption: Workflow for selecting the optimal fluorescence filter set.

Fluorescence_Microscopy_Principle Light Source Light Source Excitation Filter Excitation Filter Light Source->Excitation Filter Broadband Light Dichroic Mirror Dichroic Mirror Excitation Filter->Dichroic Mirror Excitation Light Sample Sample Dichroic Mirror->Sample Reflected Excitation Emission Filter Emission Filter Dichroic Mirror->Emission Filter Transmitted Fluorescence Sample->Dichroic Mirror Emitted Fluorescence Detector Detector Emission Filter->Detector Isolated Signal

Caption: Principle of fluorescence microscopy filter set operation.

References

Validation & Comparative

A Comparative Guide to the Cross-Reactivity of 6,7-Diethoxy-4-methylcoumarin-Based Probes in Cytochrome P450 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 6,7-diethoxy-4-methylcoumarin and its analogs as fluorescent probes for cytochrome P450 (CYP) enzyme activity. A key focus is the cross-reactivity of these probes, a critical consideration for accurate enzymatic studies. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify metabolic pathways and experimental workflows.

Introduction to Coumarin-Based Probes

Coumarin (B35378) derivatives, such as this compound and the widely used 7-ethoxycoumarin (B196162), are fluorogenic substrates for a variety of xenobiotic-metabolizing enzymes. Their utility lies in the metabolic reaction, typically O-dealkylation, which converts the non-fluorescent coumarin ether into a highly fluorescent hydroxycoumarin product. This conversion allows for the real-time measurement of enzyme activity. However, a significant drawback of many 7-alkoxycoumarin probes is their lack of specificity, leading to cross-reactivity with multiple CYP isoforms.

Cross-Reactivity Profile of 7-Ethoxycoumarin

7-Ethoxycoumarin, a close analog of this compound, is known to be metabolized by a broad range of human CYP enzymes across the CYP1, CYP2, and CYP3 families. This promiscuity makes it a useful tool for assessing general CYP activity but limits its application for studying specific isoforms without the use of selective inhibitors.

The following table summarizes the kinetic parameters for the O-deethylation of 7-ethoxycoumarin by a panel of recombinant human CYP enzymes, illustrating its broad cross-reactivity.

Table 1: Kinetic Parameters for 7-Ethoxycoumarin O-Deethylation by Recombinant Human CYP Isoforms

CYP IsoformVmax (pmol/min/pmol CYP)Km (µM)Vmax/Km (µl/min/pmol CYP)
CYP1A1 18.0121500
CYP1A2 10.014714
CYP2A6 1.83355
CYP2B6 1.511014
CYP2C8 0.08>200<0.4
CYP2C9 0.05>200<0.3
CYP2C18 <0.02--
CYP2C19 0.03>200<0.2
CYP2D6 0.08>200<0.4
CYP2E1 4.08050
CYP3A4 0.4>200<2
CYP3A5 0.2>200<1
CYP3A7 0.05>200<0.3
CYP4A11 <0.02--

Data compiled from studies on recombinant human CYP enzymes. Vmax and Km values are approximations and can vary based on experimental conditions.

Alternative Probes with Improved Selectivity

The lack of specificity of general 7-alkoxycoumarin probes has driven the development of alternative fluorescent substrates with improved selectivity for individual CYP isoforms. These alternatives are crucial for accurately phenotyping CYP activity and for high-throughput screening of isoform-specific inhibitors in drug discovery.

Here, we compare 7-ethoxycoumarin with two classes of more selective probes: resorufin-based probes and a modified coumarin, 7-methoxy-4-(aminomethyl)coumarin (MAMC).

Table 2: Comparative Selectivity of Fluorescent Probes for Human CYP Isoforms

ProbePrimary Target(s)Known Cross-Reactivity (Significant Metabolism)
7-Ethoxycoumarin Broad SpectrumCYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2E1
7-Ethoxyresorufin (B15458) CYP1A1, CYP1A2CYP1B1
7-Methoxy-4-(aminomethyl)coumarin (MAMC) CYP2D6CYP1A2

The following table provides a more detailed quantitative comparison of the catalytic efficiency (Vmax/Km) of these probes with their primary target enzymes and key cross-reactive isoforms.

Table 3: Quantitative Comparison of Catalytic Efficiency (Vmax/Km) for Different Probe-Enzyme Pairs

CYP Isoform7-Ethoxycoumarin (µl/min/pmol CYP)7-Ethoxyresorufin (µl/min/pmol CYP)7-Methoxy-4-(aminomethyl)coumarin (MAMC) (min⁻¹)
CYP1A1 1500~12,000Not a significant substrate
CYP1A2 714~1,5000.019
CYP2D6 <0.4Not a significant substrate0.11
Other CYPs Broad reactivityGenerally low to negligibleNot metabolized by CYP2A6, 2B6, 2C8, 2C9, 2C19, 2E1, 3A4, 3A5 at 25 µM[1]

Note: The units for MAMC are presented as min⁻¹ as reported in the source literature. Direct comparison of absolute values should be made with caution due to differences in experimental setups and reporting units.

As the data indicates, 7-ethoxyresorufin is significantly more selective for the CYP1A subfamily compared to 7-ethoxycoumarin. MAMC demonstrates high selectivity for CYP2D6, with only minor metabolism by CYP1A2 and negligible interaction with a wide range of other major drug-metabolizing CYPs.[1][2]

Signaling Pathways and Experimental Workflows

CYP-Mediated Metabolism of Coumarin Probes

The fundamental mechanism of action for these probes involves enzymatic O-dealkylation by a CYP enzyme. This is a phase I metabolic reaction that increases the polarity of the substrate. The reaction requires the CYP enzyme, NADPH-cytochrome P450 reductase, and molecular oxygen. The coumarin probe binds to the active site of the CYP enzyme, where one atom of oxygen is inserted into the O-alkyl bond, leading to the formation of the fluorescent hydroxycoumarin and an aldehyde.

CYP_Metabolism Coumarin_Probe 7-Alkoxycoumarin (Non-fluorescent) CYP_Enzyme Cytochrome P450 (e.g., CYP1A2, CYP2D6) Coumarin_Probe->CYP_Enzyme H2O H₂O CYP_Enzyme->H2O Metabolite 7-Hydroxycoumarin (Fluorescent) CYP_Enzyme->Metabolite Aldehyde Aldehyde CYP_Enzyme->Aldehyde NADPH_Reductase NADPH-P450 Reductase NADPH_Reductase->CYP_Enzyme e⁻ NADP NADP+ NADPH_Reductase->NADP NADPH NADPH NADPH->NADPH_Reductase O2 O₂ O2->CYP_Enzyme Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Enzyme_Source Prepare Enzyme Source (e.g., Microsomes, Recombinant CYPs) Pre_incubation Pre-incubate Enzyme and Probe Enzyme_Source->Pre_incubation Reagents Prepare Reagents (Buffer, Probe, NADPH-generating system) Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., Acetonitrile or TCA) Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Plate Reader) Stop_Reaction->Measure_Fluorescence Calculate_Activity Calculate Enzyme Activity Measure_Fluorescence->Calculate_Activity Standard_Curve Generate Standard Curve (with fluorescent metabolite) Standard_Curve->Calculate_Activity

References

Benchmarking 6,7-Diethoxy-4-methylcoumarin: A Comparative Guide to Blue Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence-based research, the selection of an appropriate fluorophore is paramount to the success of experimental design and data integrity. This guide provides a comprehensive benchmark of 6,7-Diethoxy-4-methylcoumarin against a panel of commonly utilized blue fluorophores: DAPI, Hoechst 33342, Pacific Blue, and Alexa Fluor 405. The following sections detail the photophysical properties, experimental protocols for their determination, and illustrative workflows for their application in key research areas.

Quantitative Photophysical Data

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
This compound ~340-360~420-450Not ReportedNot ReportedNot Reported
DAPI (bound to dsDNA) 35846127,000[1][2]0.92[1][3]24,840
Hoechst 33342 (bound to dsDNA) 35046142,000~0.4-0.6~16,800 - 25,200
Pacific Blue 40145246,000[4][5]0.78[4][5]35,880
Alexa Fluor 405 40242135,000[6]Not ReportedNot Reported

Note: The photophysical properties of fluorophores, particularly quantum yield, can be highly dependent on the solvent and local environment. The values presented here are for comparative purposes and were obtained under various reported conditions.

Photostability

Photostability, the resistance of a fluorophore to photodegradation upon exposure to excitation light, is a critical factor for applications requiring prolonged or intense illumination, such as time-lapse imaging.

  • Coumarin (B35378) Dyes: Generally, coumarin derivatives exhibit moderate to good photostability. Their susceptibility to photobleaching can be influenced by the solvent environment and the presence of oxygen.

  • DAPI: DAPI is known to be more photostable than Hoechst 33342[7][8]. However, it can undergo photoconversion to a green-emitting species upon prolonged UV exposure[9][10].

  • Hoechst 33342: While widely used, Hoechst 33342 is generally considered to have lower photostability compared to DAPI.

  • Pacific Blue: Pacific Blue is reported to have good photostability, making it suitable for applications like flow cytometry where cells are interrogated with high-intensity laser light[4].

  • Alexa Fluor 405: As part of the Alexa Fluor family, Alexa Fluor 405 is engineered for enhanced photostability compared to traditional dyes[6]. However, some users have reported rapid fading under certain conditions.

Experimental Protocols

The following are detailed methodologies for the determination of key photophysical parameters.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

A = εcl

where:

  • A is the absorbance

  • ε is the molar extinction coefficient (M⁻¹cm⁻¹)

  • c is the molar concentration of the substance (mol/L)

  • l is the path length of the cuvette (cm)

Protocol:

  • Preparation of a Stock Solution: Accurately weigh a known amount of the fluorophore and dissolve it in a spectroscopic grade solvent to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the fluorophore's absorption maximum (λmax).

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting line will be equal to the molar extinction coefficient (assuming a path length of 1 cm).

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is a widely used technique.

Protocol:

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample of interest (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for blue emitters).

  • Preparation of Solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

  • Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (ΦX) can be calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    where:

    • ΦST is the quantum yield of the standard

    • GradX and GradST are the slopes of the plots for the sample and standard, respectively

    • ηX and ηST are the refractive indices of the sample and standard solutions (this term is 1 if the same solvent is used for both)

Assessment of Photostability

Photostability is typically evaluated by measuring the rate of photobleaching under controlled illumination.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorophore or a sample stained with the fluorophore (e.g., cells on a microscope slide).

  • Time-Lapse Imaging: Using a fluorescence microscope equipped with a camera, acquire a series of images of the sample over time while continuously illuminating it with the excitation light. It is crucial to keep the illumination intensity and other imaging parameters constant throughout the experiment.

  • Data Analysis: Measure the mean fluorescence intensity of a region of interest in each image of the time series. Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is an indicator of the fluorophore's photostability. The time it takes for the fluorescence to decrease to half of its initial value (t₁/₂) is often used as a quantitative measure of photostability.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows where blue fluorophores are employed.

experimental_workflow_immunofluorescence cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_fixation Cell/Tissue Fixation permeabilization Permeabilization cell_fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (conjugated to blue fluorophore) primary_ab->secondary_ab nuclear_stain Nuclear Counterstain (e.g., DAPI, Hoechst) secondary_ab->nuclear_stain microscopy Fluorescence Microscopy nuclear_stain->microscopy image_analysis Image Analysis microscopy->image_analysis

Caption: Workflow for a typical immunofluorescence experiment.

experimental_workflow_flow_cytometry cluster_cell_prep Cell Preparation cluster_analysis Analysis cell_suspension Single-Cell Suspension surface_staining Surface Marker Staining (e.g., with Pacific Blue conjugate) cell_suspension->surface_staining fix_perm Fixation & Permeabilization (for intracellular targets) surface_staining->fix_perm flow_cytometer Flow Cytometer Acquisition surface_staining->flow_cytometer intracellular_staining Intracellular Staining fix_perm->intracellular_staining intracellular_staining->flow_cytometer data_analysis Data Analysis & Gating flow_cytometer->data_analysis

Caption: Workflow for a multi-color flow cytometry experiment.

signaling_pathway_apoptosis cluster_detection Detection with Blue Fluorophores apoptotic_stimulus Apoptotic Stimulus caspase_activation Caspase Activation apoptotic_stimulus->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation nuclear_condensation Nuclear Condensation dna_fragmentation->nuclear_condensation apoptotic_bodies Formation of Apoptotic Bodies nuclear_condensation->apoptotic_bodies dapi_hoechst DAPI/Hoechst Staining (detects condensed chromatin) nuclear_condensation->dapi_hoechst

Caption: Simplified apoptosis pathway and detection.

References

A Comparative Analysis of the Photostability of 6,7-Diethoxy-4-methylcoumarin and Other Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Photostability of Coumarin (B35378) Derivatives

The photostability of coumarin derivatives is influenced by the nature and position of substituents on the coumarin ring. Electron-donating groups, such as alkoxy and amino groups, can affect the excited state properties and, consequently, the photochemical reactivity of the molecule. The primary photodegradation pathway for many coumarins is a [2+2] photocycloaddition, leading to the formation of dimers. The quantum yield of photodegradation (Φdeg) is a key parameter for quantifying photostability, with a lower value indicating higher stability.

Coumarin DerivativeStructurePhotodegradation Quantum Yield (Φdeg)Solvent/ConditionsReference
6,7-Diethoxy-4-methylcoumarin Data not available--
7-Amino-4-methylcoumarin First-order rate constant of 5.99 x 10⁻⁴ s⁻¹ in aerated methanolMethanol, Aerated[1]
7-Diethylamino-4-methylcoumarin Photodecomposition quantum yields on the order of ~10⁻⁴Various aprotic solvents[2]
Coumarin-4-ylmethyl Carbonates Φ = 0.012 - 0.02250% THF/H₂O[3]

Note: The photodegradation quantum yield is a measure of the efficiency of a photochemical reaction. A lower value indicates a higher resistance to degradation upon exposure to light. The provided rate constant for 7-Amino-4-methylcoumarin is a measure of the speed of degradation under specific experimental conditions.

Based on general photochemical principles, the electron-donating nature of the two ethoxy groups at the 6 and 7 positions of this compound is expected to influence its photostability. However, without direct experimental data, a definitive comparison is not possible.

Experimental Protocols

The determination of the photostability of a coumarin derivative involves exposing a solution of the compound to a controlled light source and monitoring its degradation over time. The following is a generalized experimental protocol for assessing the photodegradation quantum yield.

Determination of Photodegradation Quantum Yield (Φdeg)

Objective: To quantify the photostability of a coumarin derivative by determining its photodegradation quantum yield.

Materials:

  • Coumarin derivative of interest

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)

  • Calibrated light source (e.g., xenon lamp with a monochromator or specific bandpass filters)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • High-performance liquid chromatography (HPLC) system (optional, for monitoring parent compound and photoproducts)

  • Chemical actinometer (e.g., potassium ferrioxalate)

Procedure:

  • Solution Preparation: Prepare a dilute solution of the coumarin derivative in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer. This is a crucial step for accurately calculating the quantum yield.

  • Irradiation: Transfer the coumarin solution to a quartz cuvette and place it in a temperature-controlled sample holder. Irradiate the solution with monochromatic light at a wavelength where the coumarin absorbs strongly.

  • Monitoring Degradation: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution. The decrease in the absorbance at the maximum absorption wavelength (λmax) is monitored to follow the degradation of the coumarin. Alternatively, aliquots can be taken at different time points and analyzed by HPLC to quantify the decrease of the parent compound.

  • Data Analysis: The photodegradation quantum yield (Φdeg) is calculated using the following equation:

    Φdeg = (Number of molecules degraded) / (Number of photons absorbed)

    The number of molecules degraded can be determined from the change in concentration, and the number of photons absorbed can be calculated from the actinometry data and the absorbance of the sample.

Visualizations

Experimental Workflow for Photostability Testing

G Experimental Workflow for Photostability Testing cluster_prep Sample Preparation cluster_exp Irradiation Experiment cluster_analysis Data Analysis A Prepare Coumarin Solution D Irradiate Coumarin Solution A->D B Prepare Actinometer Solution C Calibrate Light Source (Actinometry) B->C C->D E Monitor Degradation (UV-Vis/HPLC) D->E F Calculate Photodegradation Quantum Yield E->F

Caption: Workflow for determining the photostability of coumarin derivatives.

Photodegradation Pathway of Coumarins

The primary photochemical reaction for many coumarins upon exposure to UV light is a [2+2] cycloaddition, leading to the formation of one of four possible cyclobutane (B1203170) dimers. This dimerization results in the loss of the extended conjugation of the coumarin monomer, leading to a decrease in its characteristic absorption and fluorescence.

G Photodimerization of Coumarin Coumarin1 Coumarin Monomer ExcitedCoumarin Excited State Monomer Coumarin1->ExcitedCoumarin hν (Light Absorption) Coumarin2 Coumarin Monomer Dimer Cyclobutane Dimer (Photoproduct) Coumarin2->Dimer [2+2] Cycloaddition ExcitedCoumarin->Dimer [2+2] Cycloaddition

References

A Comparative Guide to 6,7-Diethoxy-4-methylcoumarin and 7-hydroxy-4-methylcoumarin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed side-by-side comparison of two coumarin (B35378) derivatives, 6,7-Diethoxy-4-methylcoumarin and 7-hydroxy-4-methylcoumarin, to assist researchers, scientists, and drug development professionals in evaluating their potential applications. The comparison covers physicochemical properties, spectral characteristics, and biological activities, supported by experimental data and detailed protocols.

Physicochemical and Spectral Properties

The structural difference between the two compounds lies in the substitution at the 6 and 7 positions of the coumarin ring. 7-hydroxy-4-methylcoumarin possesses a hydroxyl group at the 7-position, while this compound has ethoxy groups at both the 6 and 7-positions. This variation in substitution significantly influences their physicochemical and spectral properties.

PropertyThis compound7-hydroxy-4-methylcoumarin
Molecular Formula C₁₄H₁₆O₄C₁₀H₈O₃
Molecular Weight 248.27 g/mol 176.17 g/mol [1]
Melting Point Not available185-190 °C[1]
Solubility Not availableSoluble in ethanol (B145695), acetic acid, alkali solutions; slightly soluble in hot water, ether, and chloroform[1]
Appearance Not availableColorless to tan powder/crystals[2]
UV-Vis Absorbance (λmax) Not availableIn Methanol: 235 and 337 nm[3]
Fluorescence Emission (λem) Not available~480-490 nm (cyan fluorescence)[3]
Fluorescence Quantum Yield (Φ) Not availableVaries with solvent and substitution, reported values for related 7-hydroxycoumarins range from 0.25 to 0.32 in PBS[4]

Biological Activity: A Comparative Overview

While direct comparative studies are limited, individual research on these and structurally related compounds provides insights into their potential biological activities. 7-hydroxy-4-methylcoumarin has been more extensively studied and has demonstrated a range of biological effects. For this compound, its activity is inferred from its classification as a "fluorogenic substrate" and studies on the closely related 6,7-dimethoxy-4-methylcoumarin (B14643).

Biological ActivityThis compound (inferred)7-hydroxy-4-methylcoumarin
Antioxidant Activity Potential antioxidant properties are suggested by studies on 6,7-dimethoxy-4-methylcoumarin.Demonstrates moderate antioxidant activity in DPPH radical scavenging assays, with reported IC50 values around 99.69 ppm.
Anti-inflammatory Activity The related 6,7-dimethoxy-4-methylcoumarin has been shown to suppress pro-inflammatory mediators.
Cytotoxicity/Anticancer Activity Shows cytotoxic effects against various cancer cell lines.
Other Activities Fluorogenic substrate.Regulates melanogenesis, exhibits antibacterial activity.[5]

Signaling Pathways

7-hydroxy-4-methylcoumarin has been shown to modulate several key signaling pathways, highlighting its potential for therapeutic intervention. The signaling pathways associated with this compound are inferred from studies on its dimethoxy analog.

7-hydroxy-4-methylcoumarin Signaling Pathway

7_hydroxy_4_methylcoumarin_signaling cluster_melanogenesis Melanogenesis Regulation 7-hydroxy-4-methylcoumarin 7-hydroxy-4-methylcoumarin PKA/CREB PKA/CREB 7-hydroxy-4-methylcoumarin->PKA/CREB Upregulates MAPK (JNK, p38) MAPK (JNK, p38) 7-hydroxy-4-methylcoumarin->MAPK (JNK, p38) Upregulates MAPK (ERK) MAPK (ERK) 7-hydroxy-4-methylcoumarin->MAPK (ERK) Downregulates PI3K/AKT/GSK3B PI3K/AKT/GSK3B 7-hydroxy-4-methylcoumarin->PI3K/AKT/GSK3B Downregulates MITF MITF PKA/CREB->MITF MAPK (JNK, p38)->MITF MAPK (ERK)->MITF PI3K/AKT/GSK3B->MITF Melanin Synthesis Melanin Synthesis MITF->Melanin Synthesis

Caption: Signaling pathways modulated by 7-hydroxy-4-methylcoumarin in melanogenesis.

Inferred Signaling Pathway for this compound

Based on studies of 6,7-dimethoxy-4-methylcoumarin, the diethoxy derivative may influence inflammatory responses through the NF-κB and MAPK signaling pathways.

6_7_diethoxy_4_methylcoumarin_inferred_signaling cluster_inflammation Anti-inflammatory Pathway (Inferred) This compound\n(inferred) This compound (inferred) NF-κB Pathway NF-κB Pathway This compound\n(inferred)->NF-κB Pathway Inhibits MAPK Pathway MAPK Pathway This compound\n(inferred)->MAPK Pathway Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NF-κB Pathway TLR4->MAPK Pathway Pro-inflammatory Mediators\n(iNOS, COX-2, TNF-α, IL-6) Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Mediators\n(iNOS, COX-2, TNF-α, IL-6) MAPK Pathway->Pro-inflammatory Mediators\n(iNOS, COX-2, TNF-α, IL-6)

Caption: Inferred anti-inflammatory signaling pathway for this compound.

Experimental Protocols

Synthesis of 7-hydroxy-4-methylcoumarin via Pechmann Condensation[6]

This protocol outlines the synthesis of 7-hydroxy-4-methylcoumarin.

Pechmann_Condensation_Workflow cluster_workflow Pechmann Condensation Workflow A 1. Mix Resorcinol (B1680541) and Ethyl Acetoacetate B 2. Add mixture dropwise to cold concentrated H₂SO₄ (<10°C) A->B C 3. Stir at room temperature for 18 hours B->C D 4. Pour mixture onto crushed ice C->D E 5. Filter the precipitate D->E F 6. Recrystallize from ethanol E->F G 7. Dry and characterize the product F->G

Caption: Workflow for the synthesis of 7-hydroxy-4-methylcoumarin.

Procedure:

  • In a 100ml conical flask, place 5.5 g of resorcinol and 6.4 ml of ethyl acetoacetate.

  • Slowly add 50 ml of concentrated sulfuric acid to the flask while keeping it in an ice bath to maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stand at room temperature for 18 hours.

  • Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • A pale yellow solid will precipitate. Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Fluorescence Quantum Yield Determination (Comparative Method)[7][8]

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard.

Quantum_Yield_Workflow cluster_workflow Fluorescence Quantum Yield Measurement Workflow A 1. Prepare a series of dilutions of sample and standard (Abs < 0.1) B 2. Measure absorbance spectra and note absorbance at excitation wavelength A->B C 3. Measure fluorescence emission spectra at the same excitation wavelength B->C D 4. Integrate the area under the emission spectra C->D E 5. Plot integrated fluorescence intensity vs. absorbance for both sample and standard D->E F 6. Calculate quantum yield using the comparative formula E->F

Caption: Workflow for relative fluorescence quantum yield determination.

Procedure:

  • Prepare a series of five dilutions of both the test sample and a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) in the same solvent. The concentrations should be adjusted to have absorbances between 0.02 and 0.1 at the excitation wavelength.

  • Record the UV-Vis absorption spectrum of each solution and determine the absorbance at the chosen excitation wavelength.

  • Record the fluorescence emission spectrum of each solution using the same excitation wavelength and instrument settings.

  • Integrate the area under each fluorescence emission spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

  • Determine the slope (gradient) of the linear fit for both plots.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, and η is the refractive index of the solvent.

MTT Assay for Cytotoxicity[9][10][11]

This protocol outlines the procedure for assessing cell viability using the MTT assay.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 1-250 µM) and incubate for the desired period (e.g., 24 or 72 hours). Include a vehicle control.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes.

  • Measure the absorbance at 550 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

DPPH Radical Scavenging Assay for Antioxidant Activity[12][13]

This protocol describes the evaluation of antioxidant activity using the DPPH assay.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Conclusion

7-hydroxy-4-methylcoumarin is a well-characterized compound with documented fluorescence properties and a range of biological activities, making it a valuable tool for various research applications. This compound, while less studied, holds promise as a fluorogenic substrate and may possess interesting biological properties, as suggested by its structural similarity to other bioactive coumarins. Further experimental investigation into the fluorescence and biological activities of this compound is warranted to fully elucidate its potential and enable a more direct and comprehensive comparison. This guide provides a foundation for researchers to understand the current knowledge of these two compounds and to design future studies.

References

Safety Operating Guide

Safe Disposal of 6,7-Diethoxy-4-methylcoumarin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of 6,7-Diethoxy-4-methylcoumarin, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard and Safety Information

Parameter Guideline References
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves, lab coat.[6]
Handling Precautions Use in a well-ventilated area or with local exhaust ventilation. Avoid generating dust. Wash hands thoroughly after handling.[4][7][8]
Storage Keep container tightly closed in a cool, dry, and dark place. Store away from oxidizing agents.[1][4]
Spill Response Sweep up spilled solid material, taking care to not disperse dust, and collect in a sealed container for disposal. Prevent entry into drains and waterways.[4][6]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all federal, state, and local regulations.[4][7][9] The following protocol provides a general guideline for its disposal as a hazardous chemical waste.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including unused product and contaminated materials, as hazardous waste.

    • Segregate it from other laboratory waste streams to await proper disposal.

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and chemically compatible container.

    • The label should include the chemical name ("this compound Waste"), associated hazards (e.g., "Irritant"), and the accumulation start date.

  • Disposal Method:

    • The recommended method for disposal is incineration by a licensed waste disposal company.[4] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Do not dispose of this compound down the drain or in regular trash.[4][5]

  • Empty Container Disposal:

    • Dispose of empty containers as unused product, ensuring they are completely empty before disposal.[7]

  • Documentation:

    • Maintain accurate records of the amount of waste generated and its disposal date, in accordance with institutional and regulatory requirements.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Unused or Contaminated This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Waste B->C D Place in Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Contractor E->F G Transport to Licensed Waste Disposal Facility F->G H Incineration in a Chemical Incinerator G->H I End: Proper Disposal Complete H->I

Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling 6,7-Diethoxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6,7-Diethoxy-4-methylcoumarin was found. The following guidance is based on the safety protocols for structurally similar coumarin (B35378) derivatives. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling this compound.

This document provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. The procedural, step-by-step guidance directly answers specific operational questions to ensure laboratory safety and proper chemical handling.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile gloves.Prevents direct skin contact with the chemical.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator.Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust particles.[1]
Operational Plan: Handling Procedures

Proper handling techniques are critical for maintaining a safe laboratory environment when working with this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that an eyewash station and a safety shower are readily accessible before beginning any work.[2]

    • Verify that all necessary PPE is available and in good condition.

  • Ventilation:

    • Handle this compound in a well-ventilated area.[1]

    • For procedures that may generate dust, such as weighing or transferring the solid, it is highly recommended to work within a chemical fume hood to minimize the risk of inhalation.

  • Personal Protective Equipment (PPE) Adherence:

    • Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing and Transfer:

    • When weighing the compound, use a balance located inside a ventilated enclosure or a chemical fume hood to control dust.

    • Handle the solid material carefully with a spatula to avoid generating dust.

  • Dissolving:

    • If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

  • Post-Handling:

    • After handling is complete, wash hands thoroughly with soap and water.

    • Clean all equipment and the work area to remove any residual chemical.

    • Remove and properly store or dispose of PPE according to institutional guidelines.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

Waste Disposal Protocol:

  • Solid Waste: Collect any unused this compound powder and any contaminated disposable materials (e.g., weigh boats, contaminated paper towels) in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed containers in accordance with local, state, and federal regulations.[3]

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with all applicable local, state, and federal regulations.[4] It is recommended to entrust the disposal to a licensed waste disposal company.[3]

Visualizations

The following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection when working with this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Ensure Eyewash & Safety Shower Accessibility CheckPPE Verify PPE Availability & Condition Prep->CheckPPE DonPPE Don Appropriate PPE CheckPPE->DonPPE Ventilation Work in Ventilated Area / Fume Hood DonPPE->Ventilation Weighing Weigh & Transfer in Ventilated Enclosure Ventilation->Weighing Dissolving Dissolve Solid Slowly Weighing->Dissolving WashHands Wash Hands Thoroughly Dissolving->WashHands CleanArea Clean Work Area & Equipment WashHands->CleanArea DisposePPE Dispose of/Store PPE Properly CleanArea->DisposePPE CollectWaste Collect Solid & Liquid Waste in Labeled Containers CleanArea->CollectWaste DisposeContainers Rinse & Dispose of Empty Containers CollectWaste->DisposeContainers Regulatory Follow Local, State, & Federal Regulations DisposeContainers->Regulatory PPESelectionLogic HandlingSolid Handling Solid Compound? EyeProtection Add Safety Glasses with Side Shields HandlingSolid->EyeProtection Yes GenerateDust Potential for Dust Generation? SplashRisk Risk of Splash? GenerateDust->SplashRisk No Respirator Add NIOSH/MSHA Approved Respirator GenerateDust->Respirator Yes Goggles Upgrade to Chemical Goggles SplashRisk->Goggles Yes BasePPE Lab Coat Nitrile Gloves BasePPE->HandlingSolid EyeProtection->GenerateDust Respirator->SplashRisk

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.